Tricyclo[4.3.1.13,8]undecan-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVAVCBOZTFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340471 | |
| Record name | 3-Aminohomoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-63-3 | |
| Record name | 3-Aminohomoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tricyclo[4.3.1.13,8]undecan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclo[4.3.1.13,8]undecan-3-amine, also known as 3-aminohomoadamantane, is a rigid, tricyclic amine that holds significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure, derived from the homoadamantane cage system, imparts properties such as high lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, spectral data, and a discussion of its potential biological activities based on structurally related compounds.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Ritter reaction , which introduces an amino group onto the homoadamantane skeleton. This reaction typically proceeds via the formation of a stable carbocation from a corresponding alcohol precursor in the presence of a strong acid and a nitrile, followed by hydrolysis of the resulting N-alkyl amide.
A plausible synthetic pathway commences with the precursor Tricyclo[4.3.1.13,8]undecan-3-ol. The reaction with acetonitrile in a strongly acidic medium generates an N-acetyl intermediate, which is subsequently hydrolyzed to yield the target primary amine.
Experimental Protocol: Synthesis via the Ritter Reaction
The following is a generalized experimental protocol for the synthesis of this compound based on the well-established Ritter reaction methodology for related adamantane derivatives.
Materials:
-
Tricyclo[4.3.1.13,8]undecan-3-ol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hydrochloric Acid (HCl) in ether (for hydrochloride salt formation, optional)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve Tricyclo[4.3.1.13,8]undecan-3-ol in an excess of anhydrous acetonitrile.
-
Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of the Intermediate: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is strongly alkaline (pH > 12), while keeping the mixture cool in an ice bath. This will hydrolyze the intermediate N-acetyl compound to the free amine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in ether. The precipitate can then be collected by filtration and recrystallized.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected characteristic data based on the known spectra of similar adamantane and homoadamantane derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 3.0 | br s | 2H | -NH₂ |
| ~1.2 - 2.2 | m | 17H | Homoadamantane cage protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | C-NH₂ |
| ~25 - 45 | Homoadamantane cage carbons |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1450 - 1470 | Medium | C-H bend (scissoring) |
| 1000 - 1200 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
| 150 | [M-NH]⁺ |
| 149 | [M-NH₂]⁺ |
Potential Biological Activities and Applications
While specific biological studies on this compound are limited, the well-documented pharmacological activities of other adamantane amines provide a strong basis for predicting its potential applications. Adamantane derivatives are known to exhibit a range of biological effects, primarily as antiviral and neurological agents.
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Antiviral Activity: The prototypical adamantane amine, amantadine, and its derivatives are known to inhibit the replication of influenza A virus by blocking the M2 ion channel. It is plausible that this compound could exhibit similar antiviral properties.
-
Neurological Activity: Adamantane derivatives, such as memantine, are used in the treatment of Alzheimer's disease and other neurological disorders. They often act as N-methyl-D-aspartate (NMDA) receptor antagonists. The rigid, lipophilic nature of the homoadamantane core in this compound makes it a candidate for targeting central nervous system receptors.
-
Other Potential Applications: The unique physicochemical properties of the homoadamantane scaffold may also lend this compound to applications in drug delivery, as a building block for more complex molecules, and in the development of novel materials.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Applications Based on Structural Analogs
An In-Depth Technical Guide to Tricyclo[4.3.1.13,8]undecan-3-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, more commonly known as amantadine, is a synthetic tricyclic primary amine.[1] This compound, along with its derivatives such as memantine (1-amino-3,5-dimethyladamantane), belongs to the adamantane class of molecules.[2] Initially developed as an antiviral agent for the treatment of influenza A, amantadine was serendipitously discovered to possess therapeutic efficacy in managing the symptoms of Parkinson's disease.[3][4] Its unique cage-like structure and resulting physicochemical properties confer upon it a complex pharmacological profile, making it a subject of ongoing research and a valuable tool in drug development.
This technical guide provides a comprehensive overview of the chemical properties, structure, and multifaceted biological activities of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
The rigid, diamondoid structure of the adamantane cage is a defining feature of this compound. This structure is responsible for its lipophilicity and its ability to interact with various biological targets.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound (amantadine) and its hydrochloride salt is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N | [5] |
| Molecular Weight | 151.25 g/mol | [5] |
| Melting Point | 180-192 °C | [5] |
| pKa (basic) | 10.58 | [5] |
| LogP | 2.44 | [5] |
| Solubility in Water | 6290 mg/L | [5] |
| Appearance | White crystalline powder | [6] |
Table 1: Physicochemical Properties of Amantadine (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ClN | [1] |
| Molecular Weight | 187.71 g/mol | [1] |
| Melting Point | >360 °C (decomposes) | [7] |
| Solubility in Water | Freely soluble | [7] |
| pH (1 in 5 solution) | 3.0 - 5.5 | [5] |
| Appearance | White to almost white, odorless powder with a bitter taste | [7] |
Table 2: Physicochemical Properties of Amantadine Hydrochloride
Experimental Protocols
Synthesis of Amantadine Hydrochloride
A common and efficient method for the synthesis of amantadine hydrochloride involves a two-step, one-pot procedure starting from 1-bromoadamantane.[8]
Step 1: Formation of N-(1-adamantyl)formamide
-
In a reaction vessel, combine 1-bromoadamantane and formamide.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature at 85 °C.
-
Heat the reaction mixture and monitor the consumption of 1-bromoadamantane using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide product.
-
Filter the precipitate and wash with cold water.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Suspend the N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid.
-
Reflux the mixture for 1 hour to facilitate hydrolysis.
-
Extract the reaction mixture with an organic solvent such as dichloromethane.
-
Evaporate the aqueous layer under vacuum to yield a white solid.
-
Triturate the solid with acetone, filter, and wash with cold acetone.
-
Dry the resulting white solid under vacuum to obtain pure amantadine hydrochloride.[8]
Characterization of Amantadine
The synthesized amantadine and its derivatives can be characterized using various analytical techniques.
Protocol for Characterization:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the synthesis and assess the purity of the final product. A typical mobile phase is a mixture of chloroform, methanol, and aqueous ammonia.[9]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.[10]
Biological Activity and Signaling Pathways
Amantadine exhibits a complex mechanism of action, interacting with multiple targets within the central nervous system and also displaying antiviral properties.
Dopaminergic Activity
In the context of Parkinson's disease, amantadine is known to enhance dopaminergic neurotransmission.[11] This is achieved through several proposed mechanisms:
-
Increased Dopamine Release: Amantadine promotes the release of dopamine from presynaptic nerve terminals.[11]
-
Inhibition of Dopamine Reuptake: It can block the dopamine transporter (DAT), leading to an increased concentration of dopamine in the synaptic cleft.[12]
NMDA Receptor Antagonism
Amantadine and its derivative memantine act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][13] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[13]
Memantine, in particular, is a low- to moderate-affinity uncompetitive antagonist, meaning it only binds to the receptor when it is in its open state, activated by glutamate. This property allows it to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission.[13]
Antiviral Activity: M2 Proton Channel Inhibition
Amantadine's antiviral activity against influenza A virus is attributed to its ability to block the M2 proton channel.[14] This viral protein is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By obstructing the M2 channel, amantadine prevents the influx of protons into the viral particle, thereby inhibiting viral replication.[14]
Conclusion
This compound and its derivatives represent a fascinating class of molecules with a rich history and diverse therapeutic applications. Their rigid, cage-like structure underpins a complex pharmacology that continues to be an active area of research. This guide has provided a detailed overview of the chemical properties, synthesis, and multifaceted mechanisms of action of amantadine, offering a valuable resource for scientists and researchers in the field of drug development. A thorough understanding of these fundamental aspects is crucial for the rational design and development of novel therapeutics targeting a range of neurological and infectious diseases.
References
- 1. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2996-54-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tricyclo[4.3.1.13,8]undecan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, a polycyclic aliphatic amine, belongs to the family of homoadamantane derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the unique physicochemical and pharmacological properties imparted by the rigid and lipophilic cage structure. Structurally related to approved drugs such as memantine and amantadine, this molecule presents a compelling scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, a proposed synthetic route, and a hypothesized mechanism of action for this compound.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound .
It is also known by several synonyms, including:
-
3-Aminohomoadamantane
-
3-Homoadamantylamine
-
Homoadamantan-3-amine
Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₁H₁₉N | - |
| Molecular Weight | 165.28 g/mol | - |
| pKa (strongest basic) | 10.5 ± 0.1 | ChemAxon |
| LogP | 2.8 | ALOGPS |
| Water Solubility | 0.8 g/L | ALOGPS |
| Polar Surface Area | 26.02 Ų | Molinspiration |
| Number of H-Bond Donors | 1 | Molinspiration |
| Number of H-Bond Acceptors | 1 | Molinspiration |
| Molar Refractivity | 51.5 cm³ | Molinspiration |
Proposed Experimental Protocol for Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of the corresponding carboxylic acid, Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid (CAS 21898-91-9), via a Curtius rearrangement.
4.1. Materials and Reagents
-
Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid
-
Oxalyl chloride
-
Sodium azide
-
Anhydrous toluene
-
Tert-butanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)
4.2. Step-by-Step Procedure
Step 1: Synthesis of Tricyclo[4.3.1.13,8]undecane-3-carbonyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Tricyclo[4.3.1.13,8]undecan-3-oyl azide
-
Dissolve the crude acid chloride from Step 1 in anhydrous acetone.
-
In a separate flask, dissolve sodium azide (2.0 eq) in a minimal amount of water and add it to the acetone solution.
-
Stir the mixture vigorously at 0°C for 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the acid chloride peak and appearance of the azide peak at ~2130 cm⁻¹).
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo at low temperature to obtain the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement to form the tert-butyl carbamate
-
Immediately dissolve the crude acyl azide in anhydrous toluene.
-
Add tert-butanol (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude Boc-protected amine.
Step 4: Deprotection to this compound
-
Dissolve the crude Boc-protected amine in methanol.
-
Add an excess of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours or until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
Mandatory Visualization
Caption: Proposed synthesis of this compound.
Hypothesized Mechanism of Action and Signaling Pathways
Due to the absence of specific pharmacological data for this compound, its mechanism of action is hypothesized based on its structural similarity to memantine, a known uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
6.1. NMDA Receptor Antagonism
It is postulated that this compound acts as a low-to-moderate affinity, uncompetitive, voltage-dependent antagonist of the NMDA receptor. The protonated amine at physiological pH is likely to enter and block the ion channel of the NMDA receptor when it is open, thereby preventing the influx of Ca²⁺ ions. This mechanism is thought to be neuroprotective by attenuating the excitotoxicity caused by excessive glutamate stimulation, a pathway implicated in various neurodegenerative disorders.
6.2. Potential Signaling Pathway
The proposed interaction with the NMDA receptor suggests that this compound could modulate downstream signaling pathways involved in synaptic plasticity and cell survival. By preventing excessive Ca²⁺ influx, the compound may inhibit the activation of calcium-dependent enzymes such as calpains and nitric oxide synthase, which are involved in neuronal damage.
Caption: Hypothesized mechanism of NMDA receptor antagonism.
Future Directions
The information presented in this guide is based on established chemical principles and pharmacological knowledge of analogous compounds. Further research is warranted to validate the proposed synthetic route and to experimentally determine the physicochemical properties and pharmacological profile of this compound. Such studies would be instrumental in evaluating its potential as a novel therapeutic agent.
"Tricyclo[4.3.1.13,8]undecan-3-amine" mechanism of action in biological systems
An In-depth Technical Guide on the Mechanism of Action of Tricyclo[4.3.1.13,8]undecan-3-amine (Memantine) in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, widely known as Memantine, is a clinically significant N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its therapeutic efficacy, particularly in the management of moderate to severe Alzheimer's disease, stems from a unique mechanism of action that differentiates it from other NMDA receptor antagonists.[2] Memantine functions as a low-to-moderate affinity, uncompetitive, open-channel blocker with strong voltage dependency and rapid kinetics.[3] This profile allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity while preserving their normal physiological function in synaptic transmission and plasticity. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
The primary therapeutic action of Memantine is the modulation of the glutamatergic system by antagonizing NMDA receptors.[2] Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its interaction with NMDA receptors is crucial for learning and memory. However, sustained, low-level activation of these receptors, particularly extrasynaptic NMDA receptors, leads to a pathological influx of calcium ions (Ca²⁺), triggering excitotoxic cascades that result in neuronal damage and death.[4]
Memantine's key features include:
-
Uncompetitive, Open-Channel Blockade: Memantine only binds to the NMDA receptor when the channel is opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine). It binds within the ion channel pore, physically occluding the passage of ions.[3]
-
Low-to-Moderate Affinity: With an IC₅₀ in the low micromolar range (~1 µM) at resting membrane potential, its binding is readily reversible. This allows it to dissociate from the channel during transient, high-concentration synaptic glutamate release, permitting normal physiological neurotransmission.[5]
-
Strong Voltage Dependency: The blocking and unblocking action of Memantine is highly dependent on the membrane potential. At depolarized potentials, the block is relieved, allowing physiological ion flux.
-
Fast Kinetics: Memantine exhibits rapid on-off rates, enabling it to effectively block tonic pathological activation without accumulating in the channel and disrupting normal synaptic activity.[6]
This combination of properties allows Memantine to act as a "filter," blocking the persistent, low-level receptor activation that drives neurodegeneration while sparing the transient, high-level activation required for cognitive functions.
References
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Tricyclo[4.3.1.13,8]undecan-3-amine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Tricyclo[4.3.1.13,8]undecan-3-amine, a notable tricyclic amine of interest to researchers and professionals in the fields of chemical synthesis and drug development. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the known spectral properties of its constituent functional groups and the core tricyclic framework.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 - 3.0 | Multiplet | 1H | H-3 (CH-NH₂) |
| ~ 1.5 - 2.2 | Broad Multiplets | ~16H | Tricycloundecane framework protons |
| ~ 1.2 - 1.5 | Broad Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 50 - 55 | C-3 (CH-NH₂) |
| ~ 25 - 45 | Other Tricycloundecane framework carbons |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch (symmetric and asymmetric)[1] |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1000 - 1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M-NH₃]⁺ |
| Base Peak | Dependent on fragmentation pathway, likely from α-cleavage. |
Experimental Protocols
The acquisition of the aforementioned spectroscopic data would typically follow standardized laboratory procedures. The protocols provided below are generalized methodologies for the analysis of a primary amine sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimize interference with the analyte signals.
-
Instrument Setup: The prepared sample is transferred to a 5 mm NMR tube. The spectrometer is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically employed to simplify the spectrum and enhance signal-to-noise. Further experiments like COSY, HSQC, and HMBC can be conducted to aid in structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[2]
-
Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are common techniques for amines. ESI is a soft ionization method that often yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound, providing researchers with the expected data and standardized protocols to facilitate their work.
References
An In-depth Technical Guide to Memantine (3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine)
A Note on the Originally Requested Compound: This guide focuses on the well-researched pharmaceutical compound Memantine. The initially requested molecule, "Tricyclo[4.3.1.13,8]undecan-3-amine" (also known as 3-Aminohomoadamantane), is a distinct chemical entity for which there is a significant lack of published scientific literature regarding its discovery, detailed pharmacological properties, and history of development. Given the context of the request for a technical guide for researchers and drug development professionals, we have compiled this in-depth resource on the closely related and clinically significant adamantane derivative, Memantine.
Discovery and History
Memantine, chemically known as 3,5-dimethyl-1-aminoadamantane, is a derivative of adamantane.[1] Its journey from initial synthesis to a clinically approved therapeutic is a multi-decade story.
Initial Synthesis and Repurposing: Memantine was first synthesized by Eli Lilly and Company in 1963. Initially investigated as an anti-diabetic agent, it proved ineffective at lowering blood sugar levels.[2] However, by 1972, researchers discovered its activity within the central nervous system (CNS), leading to a shift in its developmental focus.
Development for Neurological Disorders: The German company Merz took over the development of memantine, exploring its potential for treating various neurological conditions, including Parkinson's disease.[3] The drug was first marketed in Germany in 1989 under the brand name Axura for dementia.
Unraveling the Mechanism of Action: A pivotal moment in the history of memantine occurred in 1989 when its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist was elucidated, a discovery made after clinical trials had already begun. This understanding of its function as a blocker of glutamate-mediated excitotoxicity paved the way for its investigation in Alzheimer's disease.
Approval for Alzheimer's Disease: After demonstrating efficacy in slowing the progression of moderate-to-severe Alzheimer's disease, memantine received approval from the European Union in 2002 and the U.S. Food and Drug Administration (FDA) in 2003.[3] It is marketed under various brand names, including Namenda.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Memantine, providing a comparative overview of its binding affinities, inhibitory concentrations, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor/Channel | Conditions | Value | Reference(s) |
| IC₅₀ | NMDA Receptor | Whole-cell patch clamp, HEK293T cells expressing NR1/2A receptors | 1.25 ± 0.04 µM | [4] |
| IC₅₀ | NMDA Receptor | Hippocampal neurons, MTT assay | 0.81 µmol/L | [5] |
| IC₅₀ | NMDA Receptor | Hippocampal neurons, LDH assay | 0.99 µmol/L | [5] |
| IC₅₀ | Extrasynaptic NMDA Receptors | 22 nM | [3] | |
| IC₅₀ | Synaptic NMDA Receptors | 2.5 µM | [3] | |
| IC₅₀ | Dopamine D₂High Receptor | ~137-917 nM | ||
| IC₅₀ | Alpha 7 Nicotinic Acetylcholine Receptor | 340 nM - 5 µM | ||
| IC₅₀ | 5-HT₃ Receptor | ~1 µM | ||
| K_D | NMDA Receptor (Cortex) | [³H]MK-801 binding assay | 4.59 nM | [2] |
| K_D | NMDA Receptor (Cerebellum) | [³H]MK-801 binding assay | 25.99 nM | [2] |
| B_max | NMDA Receptor (Cortex) | [³H]MK-801 binding assay | 0.836 pmol/mg protein | [2] |
| B_max | NMDA Receptor (Cerebellum) | [³H]MK-801 binding assay | 0.573 pmol/mg protein | [2] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Conditions | Reference(s) |
| Bioavailability | ~100% | ||
| Time to Peak Plasma Concentration (T_max) | 3 - 8 hours | Single oral dose | [6] |
| Elimination Half-Life (t₁/₂) | 60 - 80 hours | [7] | |
| Volume of Distribution (V_d) | 9 - 11 L/kg | [7] | |
| Plasma Protein Binding | ~45% | [7] | |
| Metabolism | Minimal | ||
| Excretion | 57-82% unchanged in urine | ||
| Steady-State Plasma Concentration | 70 - 150 ng/mL (0.5 - 1 µM) | 20 mg/day | [6] |
Experimental Protocols
This section details methodologies for key experiments related to the synthesis and analysis of Memantine.
Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane
This protocol describes a two-step, one-pot synthesis with an improved overall yield.[8]
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide
-
Slowly add 1,3-Dimethyl-adamantane (222.5 mL, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over a period of 30 minutes with continuous stirring.
-
Continue stirring the mixture for 1 hour.
-
Add formamide (440 mL, 10.8 mol) to the reaction mixture within 0.5 hours.
-
Heat the mixture to 85 °C over 2 hours.
-
After the reaction is complete, cool the mixture to 5–10 °C.
-
Pour the cooled reaction mixture into ice-cold water (2000 mL).
-
Extract the product with dichloromethane (2400 mL).
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution (840 mL, 10.08 mol) and water (720 mL).
-
Stir the mixture for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane (300 mL) and heat to reflux for 0.5 hours.
-
Cool the mixture to 5–10 °C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.
Synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane
This protocol utilizes a direct amination method.
-
In a round-bottom flask at 25°C, add 1-bromo-3,5-dimethyladamantane (12.15 g; 0.05 mol) to urea (9g; 0.15 mol) and diphenyl ether (21.25g; 0.125 mol).
-
Heat the mixture and maintain at a reflux temperature of 180°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of a 30% sodium hydroxide solution to adjust the pH to 12.
-
Extract the memantine base with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the memantine base.
-
Dissolve the base in a suitable solvent and treat with a solution of aqueous HCl (18%) to form the hydrochloride salt.
-
The precipitated Memantine Hydrochloride is then filtered, washed with dichloromethane, and dried under vacuum.
-
Recrystallize the final product from a mixture of ethanol and ethyl acetate (5:4, v/v) for purification.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the mechanism of action of Memantine and a general workflow for its synthesis.
Mechanism of Action: NMDA Receptor Antagonism
Caption: Mechanism of Memantine as an NMDA receptor antagonist.
Generalised Synthesis Workflow for Memantine
Caption: A generalized workflow for the synthesis of Memantine.
References
- 1. researchgate.net [researchgate.net]
- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tricyclo[4.3.1.13,8]undecan-3-amine Derivatives and Their Basic Properties
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Tricyclo[4.3.1.13,8]undecan-3-amine, a homoadamantane derivative, and its related compounds. It covers the synthesis, basic properties, and known biological activities of this class of caged amines. Particular attention is given to their potential as antiviral agents, specifically as inhibitors of the influenza A M2 proton channel. This guide includes detailed experimental protocols, quantitative data on the basicity of structurally related compounds, and visualizations of key biological pathways and experimental workflows.
Introduction
Tricyclo[4.3.1.13,8]undecane, commonly known as homoadamantane, is a rigid, tricyclic hydrocarbon that serves as a key scaffold in medicinal chemistry. The introduction of an amine functionality at the 3-position yields this compound, a compound of significant interest for the development of novel therapeutics. The unique three-dimensional structure and lipophilicity of the homoadamantane cage, combined with the basicity of the amino group, impart specific physicochemical properties that are advantageous for drug design.
Derivatives of the closely related adamantane, such as amantadine and memantine, have found clinical use as antiviral and neuroprotective agents, respectively. These compounds have established the therapeutic potential of caged amines. This guide focuses on the 3-amino homoadamantane derivatives, exploring their chemical synthesis, fundamental basic properties, and their primary known biological application as inhibitors of the influenza A virus.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes, often starting from homoadamantanone or other functionalized homoadamantane precursors. A common and effective method is the reductive amination of Tricyclo[4.3.1.13,8]undecan-3-one.
This protocol outlines a general procedure for the synthesis of the parent amine, which can be adapted for the synthesis of N-substituted derivatives by using the appropriate primary or secondary amine in the initial step.
Materials:
-
Tricyclo[4.3.1.13,8]undecan-3-one
-
Ammonium acetate or desired primary/secondary amine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Oxime Formation (Intermediate Step): A mixture of Tricyclo[4.3.1.13,8]undecan-3-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the oxime.
-
Reduction of the Oxime: The Tricyclo[4.3.1.13,8]undecan-3-one oxime (1.0 eq) is dissolved in anhydrous ethanol. Sodium metal (10-15 eq) is added portion-wise at a rate that maintains a gentle reflux. After the complete addition of sodium, the reaction mixture is refluxed for an additional 2-3 hours. The reaction is then cooled, and excess sodium is quenched by the careful addition of methanol, followed by water. The product is extracted with diethyl ether, and the combined organic extracts are dried and concentrated.
-
Purification: The crude amine is purified by column chromatography on silica gel or by conversion to its hydrochloride salt. To form the hydrochloride salt, the free base is dissolved in diethyl ether, and ethereal HCl is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Below is a DOT script for a diagram illustrating the general synthetic workflow.
Basic Properties of this compound Derivatives
The basicity of an amine is a fundamental property that influences its pharmacokinetic and pharmacodynamic profiles. It is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value indicates a stronger base.
The following table summarizes the experimentally determined pKa values for several clinically relevant adamantane derivatives.
| Compound Name | Structure | pKa | Reference(s) |
| Amantadine | 1-Adamantanamine | 10.1 - 10.58 | [1][2] |
| Memantine | 1-Amino-3,5-dimethyladamantane | 10.27 - 10.42 | [3][4] |
| Rimantadine | 1-(1-Adamantyl)ethanamine | ~10.14 | [5] |
Based on these data, the pKa of this compound is predicted to be in the range of 10.0-10.6. This relatively high basicity ensures that at physiological pH (7.4), the amine will be predominantly in its protonated, cationic form, which is crucial for its interaction with biological targets such as ion channels.
The pKa of a novel amine derivative can be determined experimentally using potentiometric titration.
Materials:
-
The amine hydrochloride salt
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride (for ionic strength adjustment)
-
Deionized, CO2-free water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Constant temperature bath
Procedure:
-
Solution Preparation: A known concentration of the amine hydrochloride salt is prepared in deionized water. The ionic strength of the solution is kept constant by adding a known amount of potassium chloride.
-
Titration Setup: The solution is placed in a jacketed beaker connected to a constant temperature bath (e.g., 25 °C). The pH electrode is calibrated and immersed in the solution, and the solution is stirred gently.
-
Titration: The solution is titrated with the standardized sodium hydroxide solution, added in small, precise increments from a burette. The pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of NaOH added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is then determined as the pH at the half-equivalence point.
Biological Activity and Signaling Pathways
The primary reported biological activity of adamantane and homoadamantane amine derivatives is the inhibition of the influenza A virus M2 proton channel.
The influenza A virus M2 protein is a tetrameric ion channel embedded in the viral envelope. It is essential for the viral life cycle, facilitating the uncoating of the virus within the host cell endosome by allowing protons to flow into the virion, thereby acidifying the viral interior and promoting the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1).
This compound derivatives, in their protonated form, are thought to act as blockers of the M2 proton channel. The lipophilic homoadamantane cage anchors the molecule within the hydrophobic pore of the channel, while the positively charged ammonium group physically occludes the passage of protons. This blockage prevents the acidification of the viral core, thus inhibiting viral uncoating and subsequent replication.
The following DOT script generates a diagram illustrating the mechanism of M2 proton channel inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, building upon the established success of other caged amines. Their synthesis is accessible through standard organic chemistry techniques, and their basicity, a key determinant of their biological activity, can be reliably predicted to be in a range suitable for targeting ion channels. The well-characterized mechanism of action against the influenza A M2 proton channel provides a solid foundation for further research and development of novel antiviral agents based on the homoadamantane scaffold. Future work should focus on the experimental determination of the pKa values of a series of these derivatives to establish a quantitative structure-activity relationship and to optimize their therapeutic potential.
References
A Deep Dive into Tricyclo[4.3.1.13,8]undecan-3-amine (Memantine): Pharmacological Profile and Therapeutic Prospects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tricyclo[4.3.1.13,8]undecan-3-amine, more commonly known as Memantine, is a well-established uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with significant therapeutic applications, most notably in the management of moderate to severe Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of Memantine, including its mechanism of action, receptor binding affinities, and pharmacokinetic profile. Detailed summaries of key experimental data are presented in structured tables for comparative analysis. Furthermore, this document outlines the methodologies of pivotal in vitro and in vivo studies and visualizes the core signaling pathways and experimental workflows using the DOT language for graph visualization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the ongoing exploration and development of novel therapeutics targeting neurodegenerative disorders.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.[3] A key pathological process implicated in this neurodegeneration is excitotoxicity, which is largely mediated by the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[3][4] this compound (Memantine) emerged as a clinically significant therapeutic agent by targeting this excitotoxic cascade.[4] Initially approved by the FDA in 2013 for the treatment of Alzheimer's disease, Memantine offers a distinct mechanism of action compared to cholinesterase inhibitors, the other major class of drugs used for AD.[1] This document will delve into the core pharmacological aspects of Memantine, providing a detailed technical resource for the scientific community.
Mechanism of Action
Memantine functions as a low-affinity, voltage-dependent, uncompetitive antagonist of the NMDA receptor.[2][5] Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg2+).[6] Upon depolarization of the postsynaptic neuron and binding of the neurotransmitters glutamate and glycine (or D-serine), the Mg2+ block is relieved, allowing for an influx of calcium ions (Ca2+).[6] This process is crucial for synaptic plasticity, learning, and memory.[6][7]
In pathological states, such as Alzheimer's disease, excessive glutamate release leads to prolonged activation of NMDA receptors, resulting in a sustained and damaging influx of Ca2+.[1] This excitotoxicity is a primary driver of neuronal cell death.[3] Memantine, by binding within the ion channel of the NMDA receptor, effectively blocks this pathological Ca2+ influx.[5][6] Its low affinity and rapid off-rate kinetics are crucial to its therapeutic profile, as it allows for the preservation of normal synaptic NMDA receptor function while preferentially targeting the sustained, pathological activation of extrasynaptic receptors.[2][5]
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Memantine's Intervention
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Memantine - Proteopedia, life in 3D [proteopedia.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine - Wikipedia [en.wikipedia.org]
- 6. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of Tricyclo[4.3.1.13,8]undecan-3-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclo[4.3.1.13,8]undecan-3-amine, also known as 3-homoadamantylamine, is a rigid, caged aliphatic amine with potential applications in pharmaceutical development. Its structural similarity to established drugs like memantine and amantadine suggests it may possess valuable pharmacological properties. However, a comprehensive understanding of its physicochemical characteristics, particularly solubility and stability, is paramount for its advancement as a drug candidate. This technical guide addresses the notable absence of direct experimental data for this compound by providing a framework for its characterization. It details the standard experimental protocols for determining solubility and stability, supported by comparative data from its close structural analogs. This document serves as a foundational resource for researchers initiating studies on this molecule, outlining the necessary methodologies and predictive insights based on the behavior of related compounds.
Introduction to this compound
This compound is a primary aliphatic amine built upon the homoadamantane scaffold. This tricyclic cage-like structure imparts a high degree of lipophilicity and conformational rigidity. The parent hydrocarbon, adamantane, and its derivatives have found significant success in medicinal chemistry, often improving a compound's ability to cross the blood-brain barrier. The amine functional group at the 3-position provides a site for salt formation and potential hydrogen bonding, which is critical for its aqueous solubility and interaction with biological targets.
Given the scarcity of published data on this specific molecule, this guide utilizes information from the well-characterized analogs, amantadine (1-aminoadamantane) and memantine (3,5-dimethyl-1-aminoadamantane), to infer potential properties and guide experimental design.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physicochemical properties is essential for predicting the behavior of a new chemical entity. The table below summarizes key properties of the parent scaffold and relevant analogs. These values provide a baseline for estimating the characteristics of Tricyclo[4.3.1.13]undecan-3-amine.
| Property | Tricyclo[4.3.1.13,8]undecane (Homoadamantane) | Amantadine | Memantine | This compound (Predicted) |
| Molecular Formula | C11H18 | C10H17N | C12H21N | C11H19N |
| Molar Mass ( g/mol ) | 150.26 | 151.25 | 179.30 | 165.27 |
| Melting Point (°C) | 259-260 | 180-192 | ~297 (as HCl salt) | Expected to be high, likely >200°C |
| logP (Octanol/Water) | ~3.3 (Predicted) | 2.44 | 3.28 | ~2.8-3.5 (Predicted) |
| pKa (Basic) | N/A | 10.58 | ~10.2-10.4 | Expected to be in the range of 10.3-10.7 |
| General Solubility | Practically insoluble in water; soluble in nonpolar organic solvents.[1][2] | The free base is poorly soluble in water. The hydrochloride salt is freely soluble.[3] | The free base is poorly soluble in water. The hydrochloride salt is soluble in water.[4][5] | The free base is expected to be poorly soluble in water. Salt forms (e.g., hydrochloride) are expected to have significantly higher aqueous solubility. |
Solubility Studies: Protocols and Comparative Data
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For amine-containing compounds, solubility is highly pH-dependent. The recommended method for determining the thermodynamic equilibrium solubility is the shake-flask method.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the pH-solubility profile of an active pharmaceutical ingredient (API) in accordance with regulatory guidelines.[7][8]
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., HCl for pH 1.2, phosphate buffers for intermediate pHs).
-
Sample Preparation: Add an excess amount of this compound (as the free base or a salt) to vials containing each buffer solution. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] Preliminary studies can establish the time required to reach a plateau concentration.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved API from any remaining solid particles using centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Data Analysis: Determine the solubility at each pH point in triplicate. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) purposes.[7]
Workflow for Solubility Determination
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS#:21898-91-9 | Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid | Chemsrc [chemsrc.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine and its derivatives. This class of compounds, built upon the rigid homoadamantane scaffold, is of significant interest in medicinal chemistry and drug development due to its unique lipophilic and three-dimensional structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Introduction
Tricyclo[4.3.1.13,8]undecane, also known as homoadamantane, is a cage-like hydrocarbon that serves as a versatile building block in the design of new therapeutic agents. The introduction of an amine functionality at the 3-position opens up a wide range of possibilities for derivatization, allowing for the modulation of biological activity. These derivatives have been explored for various applications, including as antiviral and neuroprotective agents. This guide outlines established synthetic routes to access 3-aminohomoadamantane and its analogs, providing detailed experimental procedures and comparative data.
Synthetic Strategies
Several synthetic routes have been developed to access the this compound core and its derivatives. The choice of a particular strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key approaches include:
-
Reductive Amination of a Ketone Precursor: A straightforward and widely used method involving the reaction of Tricyclo[4.3.1.13,8]undecan-3-one with an amine source in the presence of a reducing agent.
-
From a Carboxylic Acid Precursor: Conversion of Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid to the corresponding amine via rearrangements such as the Curtius, Schmidt, or Hofmann reactions.
-
Nucleophilic Substitution on a Halogenated Homoadamantane: Direct amination of a 3-halohomoadamantane derivative.
The following sections provide detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-(Aminomethyl)tricyclo[4.3.1.13,8]undecane via Amide Reduction
This protocol describes the synthesis of a closely related derivative, 3-(aminomethyl)homoadamantane, which illustrates a common strategy for introducing an amino group. This method can be adapted for the synthesis of other N-substituted derivatives by starting with the appropriate amine to form the initial amide.[1][2]
Step 1: Synthesis of Tricyclo[4.3.1.13,8]undecane-3-carboxamide
-
To a solution of Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid in a suitable inert solvent such as dichloromethane or toluene, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the conversion to the acid chloride is complete, as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a fresh portion of an inert solvent and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Isolate the resulting solid carboxamide by filtration, wash with water and a cold organic solvent, and dry under vacuum.
Step 2: Reduction of Tricyclo[4.3.1.13,8]undecane-3-carboxamide
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of Tricyclo[4.3.1.13,8]undecane-3-carboxamide in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)tricyclo[4.3.1.13,8]undecane.
-
Purification can be achieved by distillation, crystallization of the hydrochloride salt, or column chromatography.
Quantitative Data Summary
| Starting Material | Product | Reagents | Yield | Reference |
| Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid | 3-(Aminomethyl)tricyclo[4.3.1.13,8]undecane | 1. SOCl₂/NH₃, 2. LiAlH₄ | Not specified | [1][2] |
| 3-Chloro-homoadamantane | 3-Amino-homoadamantane | Li, Aminating agent (sonication) | Not specified | [3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthesis of 3-(Aminomethyl)homoadamantane from the corresponding carboxylic acid.
Caption: General scheme for the synthesis of 3-aminohomoadamantane via reductive amination.
Conclusion
The synthesis of this compound and its derivatives provides access to a valuable class of compounds for drug discovery and development. The protocols outlined in this guide, based on established chemical transformations, offer reliable methods for obtaining these molecules. Researchers can utilize this information to design and synthesize novel homoadamantane-based compounds with tailored biological activities. Further exploration of these synthetic routes and the development of new methodologies will continue to expand the chemical space and potential applications of this important scaffold.
References
- 1. US3592934A - Pharmaceutical compositions and methods of controlling influenza a virus infection utilizing substituted adamantanes and tricyclo(4.3.1.13.8) undecanes - Google Patents [patents.google.com]
- 2. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
- 3. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
Application Notes and Protocols for Tricyclo[4.3.1.13,8]undecan-3-amine (Memantine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, commonly known as Memantine, is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a clinically significant compound, particularly in the management of moderate to severe Alzheimer's disease. Its mechanism of action involves blocking the NMDA receptor ion channel, thereby attenuating the pathological effects of excessive glutamate, a primary excitatory neurotransmitter in the central nervous system. This document provides detailed in vitro and in vivo experimental designs to investigate the efficacy and mechanism of action of Memantine.
Mechanism of Action: NMDA Receptor Antagonism
Under pathological conditions, such as in Alzheimer's disease, excessive glutamate levels lead to prolonged activation of NMDA receptors. This results in a sustained influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including excitotoxicity and neuronal cell death. Memantine's therapeutic effect stems from its ability to preferentially block the NMDA receptor channel when it is excessively open, without significantly affecting normal synaptic transmission. This voltage-dependent and rapid on/off binding kinetics differentiate Memantine from other NMDA receptor antagonists, contributing to its favorable clinical profile.
In Vitro Experimental Design
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To characterize the inhibitory effect of Memantine on NMDA receptor-mediated currents in cultured neurons.
Principle: The patch-clamp technique allows for the measurement of ion flow through a single ion channel, providing a direct assessment of Memantine's ability to block NMDA receptor currents.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips.
-
Recording Solutions:
-
External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal (Pipette) Solution: Composed of (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a cultured neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Evoke NMDA receptor currents by applying NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Record baseline NMDA-evoked currents.
-
Perfuse the cells with varying concentrations of Memantine (e.g., 1 µM, 10 µM, 100 µM) and co-apply with NMDA and glycine.
-
Record the NMDA-evoked currents in the presence of Memantine.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the NMDA currents before and after Memantine application. Calculate the percentage of inhibition for each concentration.
Data Presentation:
| Memantine Concentration | Mean Peak Current (pA) ± SEM | % Inhibition |
| Control (0 µM) | Value | 0% |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
| 100 µM | Value | Value |
Calcium Imaging
Objective: To visualize and quantify the effect of Memantine on NMDA-induced intracellular calcium influx.
Principle: Using a calcium-sensitive fluorescent dye like Fura-2 AM, changes in intracellular calcium concentration ([Ca²⁺]i) can be measured ratiometrically, providing an indication of NMDA receptor channel activity.
Protocol:
-
Cell Preparation: Culture primary neurons on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HB
-
Application Notes and Protocols: Tricyclo[4.3.1.13,8]undecan-3-amine (Memantine) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, commonly known as Memantine, is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It is a clinically well-tolerated drug approved for the treatment of moderate to severe Alzheimer's disease.[2][4] Its primary mechanism of action involves blocking the ion channel of NMDA receptors, particularly during excessive glutamate stimulation, a key factor in the excitotoxicity cascade implicated in neuronal cell death in various neurodegenerative disorders.[1][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of Memantine.
Mechanism of Action
Memantine's neuroprotective effect stems from its unique interaction with the NMDA receptor.[1][5] Under normal physiological conditions, the NMDA receptor channel is transiently opened by the binding of glutamate and a co-agonist (glycine or D-serine), allowing for calcium influx, which is crucial for synaptic plasticity and learning.[7] However, in pathological states such as Alzheimer's disease, excessive glutamate leads to prolonged receptor activation and a massive influx of calcium, triggering neurotoxic pathways.[1][6]
Memantine, as an uncompetitive open-channel blocker, preferentially enters and blocks the NMDA receptor channel when it is excessively open.[1][6] Its fast off-rate allows it to leave the channel once the pathological glutamate surge subsides, thus preserving normal synaptic transmission.[6] This voltage-dependent and use-dependent mechanism of action allows Memantine to selectively target pathological NMDA receptor activity without significantly interfering with its normal physiological function.[3]
Signaling Pathway of Memantine Action
Caption: Mechanism of Memantine's neuroprotective action.
Quantitative Data
Table 1: In Vitro Neuroprotective Efficacy of Memantine
| Assay Type | Cell Type | Neurotoxic Insult | Memantine IC50 | Reference |
| MTT Assay | Rat Cortical Neurons | NMDA | 0.81 µmol/L | [8] |
| LDH Assay | Rat Cortical Neurons | NMDA | 0.99 µmol/L | [8] |
| MTT Assay | MCF-7 Cells | N/A (cytotoxicity) | 300 µM (24h), 250 µM (48h) | [9] |
| Propidium Iodide Staining | Organotypic Hippocampal Slices | NMDA | ~1 µM | [10] |
Table 2: Memantine Binding Affinity for NMDA Receptor Subtypes
| Receptor Subtype | Condition | Memantine IC50 | Reference |
| NR1/2A | 0 Mg²⁺ | ~1 µM | [5][11] |
| NR1/2B | 0 Mg²⁺ | 0.5 - 1 µM | [5][11] |
| NR1/2C | 0 Mg²⁺ | 0.5 - 1 µM | [5][11] |
| NR1/2D | 0 Mg²⁺ | 0.5 - 1 µM | [5][11] |
| GluN1/2A | < 1 nM intracellular Ca²⁺ | 2.76 ± 0.27 µM | [12] |
| GluN1/2A | 1 µM intracellular Ca²⁺ | 1.07 ± 0.04 µM | [12] |
| GluN1/2A | 10 µM intracellular Ca²⁺ | 0.69 ± 0.05 µM | [12] |
| Extrasynaptic NMDA Receptors | Negative membrane potential | 22 nM | [3] |
| Synaptic NMDA Receptors | Negative membrane potential | 2.5 µM | [3] |
Table 3: Overview of Key Clinical Trial Outcomes for Memantine in Moderate-to-Severe Alzheimer's Disease
| Assessment Scale | Domain Assessed | Typical Outcome with Memantine | References |
| Severe Impairment Battery (SIB) | Cognition | Statistically significant improvement | [1][2][6][13] |
| Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) | Global Status | Statistically significant improvement | [1][2][6][13] |
| Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) | Function | Statistically significant improvement | [1][2][14] |
| Neuropsychiatric Inventory (NPI) | Behavior | Reduction in agitation/aggression, irritability, and delusions | [1][2][15] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of Memantine to protect cultured neurons from cell death induced by excessive glutamate exposure.
Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assay.
Methodology:
-
Cell Culture:
-
Culture primary rat cortical neurons in 96-well plates at a suitable density.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Memantine Treatment:
-
Prepare a stock solution of Memantine in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the stock solution to various final concentrations in the cell culture medium.
-
Pre-treat the neuronal cultures with different concentrations of Memantine for 1 hour before inducing excitotoxicity.[16]
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of glutamate.
-
Add glutamate to the cell culture medium to a final concentration known to induce significant cell death (e.g., 100 µM).
-
For control wells, add vehicle only.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.[17]
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot the concentration of Memantine against cell viability and determine the IC50 value (the concentration of Memantine that provides 50% protection).
-
Protocol 2: NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol measures the affinity of Memantine for the NMDA receptor using a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Prepare synaptic membranes from a suitable brain region (e.g., rat cortex or hippocampus).
-
Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membranes multiple times to remove endogenous ligands.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., Tris-HCl).
-
A known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).[19]
-
Varying concentrations of unlabeled Memantine.
-
The prepared synaptic membranes.
-
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of an unlabeled NMDA receptor antagonist in some wells.
-
Calculate the specific binding at each concentration of Memantine.
-
Plot the concentration of Memantine against the percentage of specific binding and determine the Ki or IC50 value.
-
Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory in an Alzheimer's Disease Mouse Model
This protocol evaluates the effect of Memantine on cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Workflow Diagram:
Caption: Morris Water Maze experimental workflow.
Methodology:
-
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).[20]
-
A hidden platform submerged about 1 cm below the water surface.
-
Extra-maze visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
-
-
Animals and Treatment:
-
Cued Training (Visible Platform):
-
Acquisition Training (Hidden Platform):
-
For the next 5 days, conduct 4 trials per day where the mouse must find the hidden platform.
-
Start the mouse from different quadrants of the pool for each trial.
-
Allow the mouse to swim for a maximum of 60 seconds.[20] If it finds the platform, allow it to stay there for 15-20 seconds. If not, guide it to the platform.
-
-
Probe Trial:
-
On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis:
-
Measure the escape latency (time to find the platform) and path length during acquisition trials.
-
During the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Compare the performance of Memantine-treated and vehicle-treated mice.
-
Clinical Trial Considerations
Clinical trials investigating Memantine in neurodegenerative diseases, particularly Alzheimer's disease, typically involve the following:
-
Patient Population: Individuals with a diagnosis of probable Alzheimer's disease, often with moderate to severe dementia as defined by scores on scales like the Mini-Mental State Examination (MMSE) (e.g., scores between 3 and 14).[6][14]
-
Dosage and Administration: Memantine is typically initiated at 5 mg/day and titrated up to a target dose of 20 mg/day (10 mg twice daily).[13]
-
Primary Efficacy Measures:
-
Secondary Efficacy Measures:
Logical Relationship of Clinical Assessment:
Caption: Interrelation of clinical outcome measures.
Conclusion
This compound (Memantine) is a valuable tool for neurodegenerative disease research due to its well-defined mechanism of action and clinical relevance. The protocols and data presented in these application notes provide a framework for investigating its neuroprotective properties in both preclinical and clinical settings. Researchers are encouraged to adapt these methodologies to their specific research questions to further elucidate the therapeutic potential of Memantine and similar compounds.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. droracle.ai [droracle.ai]
- 14. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Memantine affects cognitive flexibility in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Tricyclo[4.3.1.13,8]undecan-3-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, commonly known as 3-aminoadamantane or amantadine, is a rigid, bulky tricyclic amine. Its unique cage-like structure and lipophilic nature have made it a valuable scaffold in medicinal chemistry.[1][2] In coordination chemistry, amantadine and its derivatives serve as versatile ligands, forming stable complexes with a variety of transition metals. These complexes are of growing interest due to their potential applications in catalysis and, most notably, in the development of novel therapeutic agents with antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of coordination complexes involving this compound as a ligand.
Coordination Chemistry of this compound
This compound can coordinate to metal centers in two primary modes:
-
As a monodentate ligand: The primary amine group of amantadine can directly coordinate to a metal ion through its lone pair of electrons.[5]
-
As a precursor to multidentate Schiff base ligands: Amantadine can be readily condensed with aldehydes or ketones to form Schiff bases, which can then act as multidentate ligands, chelating metal ions through the imine nitrogen and other donor atoms present in the aldehyde/ketone precursor.[6]
The bulky adamantyl cage of the ligand can influence the geometry and stability of the resulting metal complexes, as well as their solubility and biological activity.
Applications in Biological Systems
Coordination complexes of this compound have shown promise in several biological applications, primarily through the formation of Schiff base ligands.
Enzyme Inhibition
Transition metal complexes of amantadine-based Schiff bases have been identified as potent inhibitors of various enzymes, including alkaline phosphatase (ALP), α-amylase, and α-glucosidase.[6]
Mechanism of Alkaline Phosphatase (ALP) Inhibition:
Vanadium complexes of amantadine-derived Schiff bases have demonstrated significant ALP inhibition. The proposed mechanism involves the vanadium center acting as a phosphate mimic. Vanadate is known to be a competitive inhibitor of alkaline phosphatase, where it binds to the active site, preventing the binding of the natural phosphate substrate.[7][8] The amantadine-Schiff base ligand likely enhances the delivery and interaction of the vanadium center with the enzyme's active site.
Caption: Proposed mechanism of ALP inhibition by a vanadium complex.
Quantitative Data on Enzyme Inhibition:
| Complex | Target Enzyme | IC50 (µM) | Inhibition Order |
| VO(IV)-Amantadine Schiff Base | Alkaline Phosphatase | Data not specified | VO > Zn > Co |
| Co(II)-Amantadine Schiff Base | α-glucosidase | Data not specified | Highest activity |
| VO(IV)-Amantadine Schiff Base | α-amylase | Data not specified | Effective |
| Zn(II)-Amantadine Schiff Base | α-amylase | Data not specified | Effective |
Data is qualitative as reported in the source literature.[6][9]
Anticancer and Antimicrobial Activity
Amantadine itself has been investigated for its anticancer properties, particularly against melanoma.[2][3] Furthermore, metal complexes incorporating amantadine-derived ligands have shown potential as antimicrobial agents. The chelation of the metal ion by the ligand can enhance the lipophilic character of the complex, facilitating its transport across microbial cell membranes.[10] Copper complexes with amantadine-containing ligands have also been explored as potential anticancer agents.[4]
Applications in Materials Science
The rigid, three-dimensional structure of the adamantane cage makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs). While the use of this compound itself as a primary linker in MOFs is not yet widely reported, other functionalized adamantane derivatives have been successfully employed to create robust, porous frameworks. The incorporation of adamantane-based linkers can lead to MOFs with unique topologies and high thermal stability.
Experimental Protocols
Protocol 1: Synthesis of an Amantadine-Based Schiff Base Ligand
This protocol describes the synthesis of (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol.
Materials:
-
This compound (Amantadine)
-
3-allyl-2-hydroxybenzaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of 3-allyl-2-hydroxybenzaldehyde to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3.5 hours at 90-100 °C.[9]
-
After cooling, the Schiff base ligand will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Workflow for the synthesis of an amantadine-based Schiff base ligand.
Protocol 2: Synthesis of Transition Metal Complexes
This protocol outlines the general procedure for the synthesis of Zn(II), Co(II), Cr(III), and VO(IV) complexes of the amantadine-based Schiff base ligand.
Materials:
-
Amantadine-based Schiff base ligand (from Protocol 1)
-
Metal salts (e.g., Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, CrCl₃·6H₂O, VOSO₄·5H₂O)
-
Ethanol
-
0.1% NaOH solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol (e.g., 2 mmol in 15 mL).
-
In a separate flask, dissolve the corresponding metal salt in hot ethanol (e.g., 1 mmol in 15 mL).
-
Add a few drops of 0.1% NaOH solution to the ligand solution.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Cool the solution to room temperature. The metal complex will precipitate.
-
Collect the precipitate by filtration, wash with ethanol, and dry in a desiccator.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of amantadine-containing complexes against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (amantadine complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Physicochemical and Crystallographic Data
Table 1: Physicochemical Properties of Amantadine-Schiff Base Metal Complexes
| Complex | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| Ligand (HL) | Yellow | - | - | - |
| Zn(II) Complex | Colorless | 56 | 145 | 2 |
| Co(II) Complex | Greenish | 65 | 160 | 4 |
| Cr(III) Complex | Light Brown | 62 | 210 | 11 |
| VO(IV) Complex | Brown | 71 | 180 | 10 |
Data obtained from Ajaz et al., 2023.[6]
Table 2: Selected Crystallographic Data for the Zn(II)-Amantadine Schiff Base Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Bond Length (Å) | |
| Zn-O1 | 1.936 |
| Zn-O2 | 1.942 |
| Zn-N1 | 2.031 |
| Zn-N2 | 2.038 |
| **Bond Angle (°) ** | |
| O1-Zn-O2 | 100.2 |
| N1-Zn-N2 | 98.6 |
| O1-Zn-N1 | 92.1 |
| O2-Zn-N2 | 91.8 |
Data extracted from the CIF file corresponding to CCDC 2231983.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry. The resulting metal complexes, particularly those derived from Schiff bases, exhibit a range of interesting biological activities that warrant further investigation for applications in drug development. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in greater detail. Future work should focus on elucidating detailed mechanisms of action, exploring a wider range of metal ions and ligand modifications, and investigating their potential in materials science, such as in the development of novel MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 5. This compound | 3048-63-3 [chemicalbook.com]
- 6. Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tricyclo[4.3.1.13,8]undecan-3-amine (Memantine)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tricyclo[4.3.1.13,8]undecan-3-amine, commonly known as Memantine. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with experimental protocols and comparative data.
Overview of Analytical Methods
The quantification of Memantine in pharmaceutical formulations and biological matrices presents an analytical challenge due to its lack of a significant chromophore, making direct UV detection difficult.[1] To address this, several methods have been developed, often involving derivatization to enhance detectability or utilizing highly sensitive detection techniques like mass spectrometry. The choice of method depends on the required sensitivity, the sample matrix, and the available instrumentation. This document details the most common and robust methods for accurate and precise quantification.
A variety of analytical techniques have been successfully employed for the quantification of Memantine, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] LC-MS/MS methods are particularly favored for bioanalytical applications due to their high sensitivity and selectivity.[3][5]
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of various analytical methods for Memantine, allowing for easy comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Derivatizing Agent | Detection | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV | 5 - 140 µg/mL | - | - | [1] |
| RP-HPLC | 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV (360 nm) | - | - | - | [6] |
| RP-HPLC | o-phthaldialdehyde (OPA) | Fluorescence (Ex: 335 nm, Em: 440 nm) | 2 - 80 ng/mL | - | 2 ng/mL | [7] |
| HPTLC | Dragendorff's reagent (post-run) | Visual | 5000 - 30000 ng/band | 80.07 ng/band | 242.637 ng/band | [8] |
| RP-HPLC | None (Direct) | UV (260nm) | 60 - 140 µg/ml | 1.82 µg/ml | 5.50 µg/ml | [9] |
| RP-HPLC | None (Direct) | UV (190nm) | 25 - 125 µg/mL | 0.871 µg/mL | 2.639 µg/mL | [10] |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Sample Matrix | Extraction | Linearity Range | LLOQ | Reference |
| LC-MS/MS | Human Plasma | Liquid-Liquid | 50.00 - 50000.00 pg/mL | 50.00 pg/mL | [3] |
| LC-MS/MS | Rat Plasma | Liquid-Liquid | 0.2 - 400 ng/mL | 0.2 ng/mL | |
| LC-MS/MS | Rat Plasma | Methanol Precipitation | 0.2 - 1000 ng/mL | 0.2 ng/mL | [11] |
| LC-MS/MS | Rat Plasma | Liquid-Liquid | 0.025 - 220 ng/mL | 0.025 ng/mL | |
| LC-MS/MS | Human Plasma | Liquid-Liquid | 0.2 - 46 ng/mL | 0.2 ng/mL | [5] |
| GC-MS | - | - | - | - | [12] |
| GC-FID | Bulk and Pharmaceutical Dosage | - | 0.5 - 3.0 mg/mL | 0.79 mg/mL | 2.6 mg/mL |
Experimental Protocols
This section provides detailed protocols for the most frequently cited analytical methods for Memantine quantification.
Protocol 1: RP-HPLC with UV Detection following Pre-column Derivatization with FMOC-Cl
This method is suitable for the quantification of Memantine in pharmaceutical dosage forms.
A. Sample Preparation (from Nanoparticles)
-
Develop an HPLC method using pre-column derivatization for the quantitative analysis of memantine hydrochloride in nanoparticles.[1]
-
Derivatize Memantine using 9-fluorenylmethyl chloroformate (FMOC).[1]
-
For the derivatization, use 250 μL of Memantine solution in PBS, an equal volume of 50 mM borate buffer (pH 9), and a predetermined volume of 10 mM FMOC solution in acetonitrile (molar ratio 8:1 of FMOC to Memantine).[1]
-
The optimal conditions for derivatization are a pH 9 borate buffer at room temperature (around 21°C) for 30 minutes, followed by incubation at 4°C until injection.[1]
B. Chromatographic Conditions
-
HPLC System: Waters Alliance HPLC system (model 2695) with a photodiode array detector (model 2998).[1]
-
Column: C18 Cortecs column (4.6 × 150 mm, 2.7 μm) with a C18 Cortecs VanGuard pre-column (3.9 × 5 mm, 2.7 μm).[1]
-
Mobile Phase: A gradient of ultrapure water with 0.02% TFA (A) and acetonitrile (B).[1]
-
Gradient Program:
-
0–5 min: 50% B
-
5–10 min: 50–90% B
-
10–12 min: 90% B
-
12–15 min: 90–50% B
-
15–20 min: 50% B[1]
-
-
Detection: The retention time for derivatized Memantine is approximately 11.393 ± 0.003 minutes.[1]
C. Workflow Diagram
Protocol 2: LC-MS/MS for Quantification in Human Plasma
This highly sensitive method is ideal for pharmacokinetic and bioequivalence studies.[3]
A. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard (Memantine-d6).[3]
-
Perform liquid-liquid extraction using a mixture of diethyl ether and n-hexane (70:30 v/v).[3]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
B. LC-MS/MS Conditions
-
LC System: HPLC system capable of delivering a precise and stable flow.
-
Column: Zorbax SB-C18 (4.6 × 75 mm, 3.5 μm).[3]
-
Mobile Phase: Specific composition to be optimized, but typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[3]
C. Workflow Diagram
Protocol 3: Gas Chromatography (GC-FID/MS)
GC methods offer an alternative for the analysis of Memantine, particularly for purity testing and quantification in bulk drug substances.
A. Sample Preparation
-
Dissolve the Memantine hydrochloride sample in an appropriate solvent.
-
For some GC methods, derivatization may be necessary to improve volatility and chromatographic performance, although direct injection is also possible.[4]
B. GC-FID/MS Conditions
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12]
-
Column: A fused silica capillary column, such as a DB-624 (30 m × 0.320 mm, 1.80 µm film thickness).[12]
-
Carrier Gas: Nitrogen at a constant flow rate.[12]
-
Injector and Detector Temperatures: Optimized to ensure efficient volatilization and detection.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation of Memantine from any impurities.
C. Logical Relationship Diagram
Stability Indicating Methods
For regulatory purposes, it is often necessary to use a stability-indicating analytical method. Several of the described HPLC methods have been validated for their stability-indicating properties, demonstrating the ability to separate Memantine from its degradation products under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][10] When selecting a method for stability studies, it is crucial to ensure that the chosen method can resolve the parent drug from all potential degradants.
Conclusion
A range of reliable and validated analytical methods are available for the quantification of this compound (Memantine). The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended application, such as quality control, pharmacokinetic studies, or stability testing. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform accurate and precise quantification of Memantine.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]
- 5. ijpbs.com [ijpbs.com]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Pharmacokinetic Drug-Drug Interaction and Responsible Mechanism between Memantine and Cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
Application Notes and Protocols: Tricyclo[4.3.1.1³,⁸]undecan-3-amine as a Versatile Building Block for Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.1³,⁸]undecane, a rigid cage-like hydrocarbon scaffold, has emerged as a promising structural motif in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature make it an attractive building block for the design of novel therapeutic agents. The amine functional group at the 3-position of this tricyclic system, in Tricyclo[4.3.1.1³,⁸]undecan-3-amine, provides a key reactive handle for the synthesis of a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the utilization of Tricyclo[4.3.1.1³,⁸]undecan-3-amine in the development of novel compounds, with a particular focus on their potential as antiviral agents targeting the influenza A virus M2 proton channel.
Application Notes: Targeting the Influenza A M2 Proton Channel
The influenza A virus M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a crucial role in the viral life cycle.[1] By selectively conducting protons from the endosome into the virion, the M2 channel facilitates the dissociation of the viral ribonucleoprotein complex from the matrix protein M1, a critical step for viral uncoating and replication.[1]
Amantadine and Rimantadine, first-generation adamantane-based drugs, were effective M2 channel blockers. However, their clinical utility has been severely limited by the rapid emergence of resistant viral strains. This has spurred the development of new M2 inhibitors with improved potency and a broader spectrum of activity against resistant mutants. The Tricyclo[4.3.1.1³,⁸]undecane scaffold, being a structural bioisostere of adamantane, presents an excellent starting point for the design of such novel inhibitors.
The primary amine of Tricyclo[4.3.1.1³,⁸]undecan-3-amine serves as a versatile point for chemical modification, allowing for the introduction of various substituents to probe the binding pocket of the M2 channel and enhance antiviral activity. Structure-activity relationship (SAR) studies on related cage-like amines have shown that the nature of the substituent on the amino group significantly influences the inhibitory potency.
Logical Workflow for Novel Compound Development
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antiviral agents derived from Tricyclo[4.3.1.1³,⁸]undecan-3-amine.
References
Application Note: Cell Culture Protocols for Cytotoxicity Testing of Tricyclo[4.3.1.13,8]undecan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine, an adamantane derivative, belongs to a class of caged hydrocarbon amines with diverse pharmacological activities. Several adamantane derivatives, such as amantadine and memantine, have been investigated for their potential as antiviral and anticancer agents.[1][2][3][4][5] Evaluation of the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell culture-based assays.
Recommended Cell Lines
The choice of cell line is crucial for obtaining relevant cytotoxicity data. Based on studies with similar adamantane derivatives, a panel of human cancer cell lines is recommended to assess the cytotoxic and potential anticancer activity of this compound.
Table 1: Recommended Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Rationale for Selection |
| A549 | Lung Carcinoma | Commonly used for cytotoxicity screening of adamantane derivatives.[6][7][8][9] |
| HeLa | Cervical Cancer | A robust and widely used cell line for general cytotoxicity testing.[6][7] |
| HepG2 | Hepatocellular Carcinoma | Relevant for assessing potential hepatotoxicity and anticancer effects.[3][8][9] |
| PC-3 | Prostate Adenocarcinoma | Used in studies evaluating the anticancer properties of adamantane compounds.[8][9] |
| MCF-7 | Breast Cancer | A well-characterized cell line for studying anticancer drug effects.[10] |
| SH-SY5Y | Neuroblastoma | Relevant for assessing potential neurotoxicity, given the neurological applications of some adamantane derivatives.[11] |
| NIH/3T3 | Mouse Fibroblast | Often included as a non-cancerous control to assess selectivity.[8][9] |
General Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed.
Table 2: General Cell Culture Conditions
| Parameter | Recommendation |
| Culture Medium | DMEM or RPMI-1640 (as recommended by the cell line supplier) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Incubation Conditions | 37°C, 5% CO2 in a humidified incubator |
| Subculture | When cells reach 80-90% confluency |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[10][12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Table 3: MTT Assay Parameters
| Parameter | Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 1000 µM (suggested starting range) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 5 mg/mL |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
Table 4: LDH Assay Parameters
| Parameter | Value |
| Supernatant Volume | 50 µL |
| Reaction Mixture Volume | 50 µL |
| Incubation Time | 30 minutes |
| Absorbance Wavelength | 490 nm |
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway in Apoptosis
Caption: Simplified signaling pathway of apoptosis induction.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Table 5: Apoptosis Assay Parameters
| Parameter | Reagent/Setting |
| Stains | Annexin V-FITC and Propidium Iodide |
| Incubation Time | 15 minutes |
| Detection Method | Flow Cytometry |
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables. The IC50 value (the concentration of the compound that inhibits 50% of cell growth or viability) should be calculated from the dose-response curves generated from the MTT and LDH assays. The apoptosis assay results should be presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
By following these detailed protocols, researchers can effectively evaluate the cytotoxic properties of this compound and gain insights into its potential as a therapeutic agent.
References
- 1. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells [mdpi.com]
- 2. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.biruni.edu.tr [dspace.biruni.edu.tr]
- 10. The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Memantine shifts cancer cell metabolism via AMPK1/2 mediated energetic switch in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tricyclo[4.3.1.13,8]undecan-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[4.3.1.13,8]undecan-3-amine and its analogs, which include the adamantane scaffold, represent a class of compounds with significant therapeutic potential. A prominent member of this class is Memantine (1-amino-3,5-dimethyladamantane), an antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of Alzheimer's disease.[1] These compounds have also been shown to interact with other targets, such as the sigma-1 receptor.[2][3] High-throughput screening (HTS) assays are crucial for the efficient discovery and characterization of novel analogs with desired pharmacological profiles.
This document provides detailed application notes and protocols for HTS assays to evaluate the activity of this compound analogs on two key targets: the NMDA receptor and the sigma-1 receptor.
Target 1: NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory function.[1] Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making its antagonists valuable therapeutic agents.
Application Note 1: High-Throughput Calcium Flux Assay for NMDA Receptor Antagonists
This assay is designed to identify and characterize antagonists of the NMDA receptor by measuring changes in intracellular calcium concentration ([Ca2+]i) in a high-throughput format. Activation of NMDA receptors leads to an influx of Ca2+, which can be detected using a calcium-sensitive fluorescent dye. Antagonists will inhibit this calcium influx in a dose-dependent manner.
Signaling Pathway
Caption: NMDA receptor signaling and antagonist action.
Experimental Workflow
Caption: High-throughput calcium flux assay workflow.
Protocol: Fluorescence-Based Calcium Influx Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) and an organic anion transporter inhibitor like probenecid in a physiological salt solution (e.g., HBSS).[4]
-
Aspirate the cell culture medium and add 20 µL of the dye-loading buffer to each well.
-
Incubate the plate for 60-120 minutes at 37°C, followed by a 10-minute incubation at room temperature.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Add the compounds to the wells. The final concentration should typically range from 1 nM to 100 µM.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine).
-
Use a fluorescence kinetic plate reader (e.g., FLIPR or FDSS) to measure the baseline fluorescence.
-
Add the agonist solution to the wells and continue to measure the fluorescence intensity for 3-5 minutes.[4]
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the intracellular calcium influx.
-
The inhibitory effect of the compounds is calculated as a percentage of the response in the absence of the compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | NMDA Receptor Subtype | IC50 (µM) | Reference |
| Memantine | GluN1/GluN2A | 1.25 ± 0.04 | [5] |
| Memantine | GluN1/GluN2B | 0.5 - 1 | [6] |
| Memantine | GluN1/GluN2C | 0.5 - 1 | [6] |
| Memantine | GluN1/GluN2D | 0.5 - 1 | [6] |
| Analog X | GluN1/GluN2A | Value | |
| Analog Y | GluN1/GluN2A | Value |
Application Note 2: Radioligand Binding Assay for NMDA Receptor
This assay determines the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand that binds to a specific site on the receptor. This is a direct binding assay that provides the equilibrium dissociation constant (Ki).
Protocol: [3H]MK-801 Displacement Assay
-
Membrane Preparation:
-
Prepare crude synaptic membranes from rat forebrain or from cells expressing the NMDA receptor.
-
Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the pellet and store at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand [3H]MK-801 (a non-competitive NMDA receptor antagonist), and varying concentrations of the this compound analogs.[7]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM MK-801).
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Target 2: Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of ion channels and cellular signaling pathways.[3] Ligands of the sigma-1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and cancer.[8][9]
Application Note 3: Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the affinity of the test compounds for the sigma-1 receptor by measuring their ability to displace a specific radiolabeled ligand.
Logical Relationship for Binding Assay
Caption: Logic diagram for a competitive radioligand binding assay.
Protocol: --INVALID-LINK---Pentazocine Displacement Assay
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue source rich in sigma-1 receptors, such as guinea pig liver or from cells overexpressing the receptor.[10]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (approximately 300 µg of protein), the radioligand --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and a range of concentrations of the test compounds (e.g., 0.1 nM to 10 µM).[11]
-
Determine non-specific binding in the presence of a high concentration of an unlabeled sigma-1 ligand like haloperidol (10 µM).[11]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[10]
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and determine the IC50 values from the competition curves.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Data Presentation
| Compound | Sigma-1 Receptor Ki (µM) | Reference |
| Amantadine | 20.25 ± 16.48 | [2] |
| Memantine | 19.98 ± 3.08 | [2] |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 | [2] |
| Analog Z | Value |
Application Note 4: Cell Viability (MTS) Assay for Functional Characterization of Sigma-1 Receptor Ligands
Some sigma-1 receptor antagonists have been shown to reduce the viability of certain cancer cell lines.[12] An MTS assay can be used as a functional high-throughput screen to identify analogs with cytotoxic or cytostatic effects, which may be mediated through the sigma-1 receptor.
Protocol: MTS Cell Viability Assay
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., MDA-MB-468) in 96-well plates and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24-72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
| Compound | Cell Line | EC50 (µM) |
| Sigma-1 Antagonist (Positive Control) | MDA-MB-468 | Value |
| Analog A | MDA-MB-468 | Value |
| Analog B | MDA-MB-468 | Value |
Conclusion
The protocols and application notes provided here offer a robust framework for the high-throughput screening of this compound analogs. By employing these assays, researchers can efficiently identify and characterize novel compounds with desired activities at the NMDA and sigma-1 receptors, facilitating the development of new therapeutics for a range of neurological and other disorders.
References
- 1. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Tricyclo[4.3.1.13,8]undecan-3-amine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of Tricyclo[4.3.1.13,8]undecan-3-amine and its derivatives in antiviral research. While specific antiviral data for this compound is limited in publicly available literature, its structural similarity to well-known adamantane antivirals, such as amantadine and rimantadine, provides a strong rationale for its study. Patents have described the use of substituted tricyclo[4.3.1.13,8]undecanes in controlling influenza virus infections.[1][2][3][4] This document leverages the extensive research on these analogs to provide a comprehensive guide for researchers.
Application Notes
This compound belongs to the class of polycyclic amines, which includes the adamantane derivatives. These compounds are primarily known for their antiviral activity against the influenza A virus.[5]
Primary Mechanism of Action: M2 Proton Channel Inhibition
The most well-characterized antiviral mechanism of adamantane derivatives is the blockade of the M2 proton channel of the influenza A virus.[6] The M2 protein is a pH-gated ion channel essential for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification facilitates the uncoating of the virus, releasing the viral ribonucleoprotein (vRNP) into the cytoplasm, a critical step for replication.
This compound and its analogs are thought to bind to the lumen of the M2 channel, physically obstructing the passage of protons. This inhibition of proton influx prevents viral uncoating and thus halts the replication process.
Caption: Influenza A M2 Proton Channel Inhibition.
Potential Secondary Mechanisms of Action
Recent studies on adamantane derivatives suggest that their antiviral effects may not be limited to M2 channel inhibition and could involve modulation of host cell pathways:
-
Autophagy Induction: Amantadine and rimantadine have been shown to inhibit Hepatitis A Virus (HAV) replication by inducing autophagy in host cells. This suggests a broader impact on cellular processes that viruses often hijack for their own replication.
-
Modulation of Cellular Signaling: Amantadine has been observed to affect the AKT signaling pathway, which is involved in cell survival and apoptosis. By inhibiting AKT phosphorylation, the compound may interfere with virus-induced cell survival mechanisms.
-
Lysosomal Function and Cathepsin L: There is evidence that amantadine can down-regulate the expression of cathepsin L, a lysosomal protease that some viruses utilize for entry into the host cell. This suggests a potential mechanism of action against a wider range of viruses.
Caption: Potential Host-Cell Modulatory Mechanisms.
Quantitative Data
While no specific quantitative antiviral data for this compound has been found in the reviewed literature, the following tables summarize the activity of structurally related adamantane derivatives against various viruses. This data can serve as a benchmark for the expected potency of novel tricyclo[4.3.1.13,8]undecane derivatives.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 or TC50 in µM) | Reference |
| (R)-Enol Ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | CPE Reduction | 7.7 | >100 (MDCK cells) | [2] |
| (S)-Enol Ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | CPE Reduction | 7.7 | >100 (MDCK cells) | [2] |
| (4R,6S)-Bromoderivative 9a | A/California/7/2009(H1N1)pdm09 | CPE Reduction | 11.3 | >100 (MDCK cells) | [2] |
| (4S,6R)-Bromoderivative 9a | A/California/7/2009(H1N1)pdm09 | CPE Reduction | 19.8 | >100 (MDCK cells) | [2] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Reduction | 0.11 | Not specified | [7] |
Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses
| Compound | Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| Amantadine | SARS-CoV-2 | CPE Reduction | 83-119 | Not specified | [7] |
| Adamantane Derivative | Vaccinia Virus | Not specified | 0.133 - 0.515 | Not specified | [1] |
| Rimantadine | Hepatitis A Virus (in Huh7 cells) | RNA Reduction | 6.7 µg/mL | >10 µg/mL | |
| Rimantadine | Hepatitis A Virus (in IHH cells) | RNA Reduction | 1.6 µg/mL | >10 µg/mL |
Experimental Protocols
The following are detailed protocols for two standard antiviral assays that can be used to evaluate the efficacy of this compound and its derivatives.
Protocol 1: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of the test compound.
Caption: Plaque Reduction Assay Workflow.
Methodology:
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin) to achieve the desired test concentrations.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Prepare virus dilutions in infection medium to yield approximately 100 plaque-forming units (PFU) per well.
-
Mix the virus dilution with an equal volume of the compound dilutions. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Add the virus-compound mixtures to the respective wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Prepare an overlay medium consisting of 2X MEM and 1.2% Avicel or low-melting-point agarose, supplemented with the corresponding concentrations of the test compound.
-
Add the overlay to each well and allow it to solidify at room temperature.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours.
-
-
Plaque Staining and Counting:
-
After incubation, fix the cells with 4% paraformaldehyde for 1 hour.
-
Gently remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).
Caption: Cytopathic Effect (CPE) Inhibition Assay Workflow.
Methodology:
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, A549 for influenza) in a 96-well plate and incubate until a confluent monolayer is formed.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the wells of the 96-well plate containing the cell monolayer. Include a cell control (no compound, no virus) and a virus control (no compound).
-
-
Infection:
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until significant CPE is observed in the virus control wells.
-
-
Assessment of CPE:
-
Crystal Violet Staining:
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with 0.1% crystal violet.
-
Wash and dry the plates.
-
Elute the dye with a solvent (e.g., methanol) and measure the absorbance at 570 nm.
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
References
- 1. US3592934A - Pharmaceutical compositions and methods of controlling influenza a virus infection utilizing substituted adamantanes and tricyclo(4.3.1.13.8) undecanes - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
- 5. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Tricyclo[4.3.1.13,8]undecan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tricyclo[4.3.1.13,8]undecan-3-amine and structurally related compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as 3-homoadamantylamine, is a primary aliphatic amine featuring a rigid, bulky tricyclic cage structure. This significant hydrocarbon framework confers high lipophilicity (poor water solubility) to the molecule, which can pose considerable challenges in experimental setups and formulation development that require aqueous solutions. The amine group provides a site for potential hydrogen bonding, but the large nonpolar surface area dominates its physical properties, making it practically insoluble in water.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
There are three main approaches to enhance the aqueous solubility of this compound:
-
pH Adjustment: As an amine, its solubility is highly dependent on the pH of the solution.
-
Co-solvents: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin host can significantly improve its apparent aqueous solubility.
Q3: How does pH affect the solubility of this compound?
This compound is a weak base. In acidic conditions (lower pH), the primary amine group becomes protonated, forming the corresponding ammonium salt (a cation). This charged species is significantly more polar and, therefore, more soluble in water than the neutral free base. Conversely, at higher pH values (alkaline conditions), the compound exists predominantly in its less soluble, uncharged form. Therefore, lowering the pH of the aqueous solution is a primary and effective method to dissolve this compound.
Q4: What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system. For a hydrophobic compound like this compound, the presence of a co-solvent reduces the overall polarity of the aqueous environment, making it more favorable for the nonpolar adamantane-like cage to be solvated. This technique is often referred to as "like dissolves like."
Q5: What is cyclodextrin complexation?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their nonpolar cavity. The resulting "inclusion complex" has a hydrophilic outer surface, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Cause & Solution Workflow:
Caption: Workflow for troubleshooting insolubility in aqueous buffers.
Detailed Steps:
-
Verify the pH of your buffer. For a primary amine like this, the pKa of its conjugate acid is typically in the range of 10-11. To ensure protonation and subsequent solubilization, the pH of your solution should be significantly lower than the pKa.
-
Adjust the pH. If your buffer pH is neutral or alkaline, incrementally add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution.
-
If pH adjustment is not feasible or sufficient, consider using a co-solvent or cyclodextrin complexation as detailed in the protocols below.
Issue 2: The compound precipitates out of solution upon addition of other components or a change in temperature.
Possible Cause & Solution:
-
Change in pH: The addition of other reagents may have altered the pH of your solution, causing the compound to deprotonate and precipitate. Re-measure and, if necessary, re-adjust the pH.
-
Co-solvent Ratio Change: If you are using a co-solvent system, the addition of aqueous solutions of other components can dilute the co-solvent, reducing its solubilizing capacity. It may be necessary to prepare all stock solutions in the same co-solvent/water mixture.
-
Temperature Effects: While solubility generally increases with temperature, the stability of the solubilized form may vary. If you observe precipitation upon cooling, you may be exceeding the saturation solubility at that lower temperature. Consider working with more dilute solutions or maintaining a constant temperature.
Data Presentation
The following tables provide solubility data for structurally similar adamantane amines, which can serve as a useful reference for this compound.
Table 1: Solubility of 1-Adamantanamine (Amantadine)
| Solvent | Solubility Description |
| Water | Sparingly soluble to insoluble[1] |
| Organic Solvents | Soluble[1] |
| Polar Solvents (e.g., methanol) | Generally soluble[2] |
| Non-polar Solvents (e.g., hexane) | Insoluble[2] |
Table 2: Mole Fraction Solubility of 1-Adamantanamine Hydrochloride (1-AH) at Different Temperatures
| Temperature (K) | Water | Ethanol | Acetic Acid | DMF | NMP | DMAC |
| 283.15 | 0.0158 | 0.0069 | 0.0125 | 0.0041 | 0.0035 | 0.0029 |
| 293.15 | 0.0182 | 0.0083 | 0.0146 | 0.0053 | 0.0046 | 0.0039 |
| 303.15 | 0.0209 | 0.0101 | 0.0171 | 0.0068 | 0.0060 | 0.0051 |
| 313.15 | 0.0241 | 0.0122 | 0.0199 | 0.0087 | 0.0078 | 0.0066 |
| 323.15 | 0.0278 | 0.0148 | 0.0232 | 0.0111 | 0.0100 | 0.0085 |
| 333.15 | 0.0321 | 0.0179 | 0.0270 | 0.0141 | 0.0128 | 0.0109 |
| Data adapted from a study on the solubility of 1-adamantanamine hydrochloride[3]. DMF: N,N-dimethylformamide; NMP: N-methylpyrrolidone; DMAC: dimethylacetamide. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol details the preparation of an aqueous stock solution of this compound by converting it to its more soluble hydrochloride salt.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water. The compound will likely not dissolve at this stage.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly add 1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously.
-
Continue adding HCl until the solid material completely dissolves.
-
The final pH of the solution should be in the acidic range (typically pH 2-5) to ensure the amine remains protonated and in solution.
-
Record the final volume and pH of the stock solution.
Caption: Experimental workflow for solubilization via pH adjustment.
Protocol 2: Solubilization using Co-solvents
This protocol describes a general method for determining a suitable co-solvent system.
Materials:
-
This compound
-
Deionized water
-
Water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, DMSO)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 50% v/v in water).
-
To a fixed amount of this compound in separate vials, add a fixed volume of each co-solvent mixture.
-
Vortex the vials vigorously for 2-5 minutes.
-
Allow the vials to equilibrate at a constant temperature for a set period (e.g., 24 hours).
-
After equilibration, centrifuge the vials to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, GC-MS).
-
The co-solvent system that provides the desired concentration is selected for the experiment.
Protocol 3: Solubilization by Cyclodextrin Inclusion Complexation
This protocol outlines the kneading method for preparing a solid inclusion complex of the compound with a cyclodextrin, which can then be dissolved in water.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Drying oven
Procedure:
-
Determine the appropriate molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.
-
Gradually add the this compound to the paste while continuously grinding with the pestle.
-
Knead the mixture for a specified time (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
The resulting solid paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be ground into a fine powder and should exhibit improved aqueous solubility compared to the free drug.
Caption: Logical relationship for preparing a cyclodextrin inclusion complex.
References
Technical Support Center: Purification of Tricyclo[4.3.1.13,8]undecan-3-amine and Related Adamantane Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tricyclo[4.3.1.13,8]undecan-3-amine and other adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from the synthesis. In the case of adamantane derivatives, byproducts such as disubstituted adamantanes can be particularly challenging to remove due to their structural similarity to the desired product.[1] The formation of these byproducts can make purification by recrystallization difficult, potentially impacting production costs on an industrial scale.[1]
Q2: Which purification techniques are most effective for adamantane amines?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification. Commonly used methods include:
-
Column Chromatography: Effective for separating compounds with different polarities. Silica gel is often used as the stationary phase.[1]
-
Recrystallization: A powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[2][3]
-
Acid-Base Extraction: Useful for separating the basic amine product from neutral or acidic impurities.
-
Vacuum Distillation: Suitable for thermally stable, volatile compounds.[4]
Q3: How can I improve the yield of my purified this compound?
A3: Low yields can result from several factors, including incomplete reactions, product degradation during purification, or losses during transfers. To improve yields, consider optimizing the reaction conditions to minimize byproduct formation. During purification, careful selection of solvents for recrystallization or chromatography is crucial to maximize recovery. For instance, in the synthesis of some adamantane derivatives, isolation on an industrial scale can be achieved by adding a hydroxylated organic solvent, followed by filtration and washing.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Causes | Solutions |
| Product does not crystallize | - The solution is not supersaturated.- The chosen solvent is not appropriate.- The presence of impurities inhibits crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents.- Add a seed crystal to induce crystallization.- Attempt to purify further by another method (e.g., chromatography) before recrystallization. |
| Low recovery of purified product | - The product is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Select a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. |
| Oily precipitate forms instead of crystals | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Causes | Solutions |
| Poor separation of product and impurities | - The chosen eluent system does not have the optimal polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) to determine the best solvent system for separation.- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of sample for the size of the column. |
| Product is not eluting from the column | - The eluent is not polar enough to move the compound.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- For basic compounds like amines, adding a small amount of a base (e.g., triethylamine) to the eluent can help reduce tailing and improve elution. |
| Cracks appear in the silica gel bed | - The column has run dry. | - Always keep the top of the silica gel covered with the eluent. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a crude adamantane amine.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of dichloromethane and hexane, or ethyl acetate and hexane with a small percentage of triethylamine)
-
Sand
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess eluent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in separate tubes.
-
Monitor the separation using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.[1]
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying an adamantane amine by recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Tricyclo[4.3.1.13,8]undecan-3-amine Derivatization
Welcome to the technical support center for the derivatization of Tricyclo[4.3.1.13,8]undecan-3-amine, also known as 3-aminoadamantane or amantadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The primary amino group of this compound allows for several common derivatization strategies, including:
-
N-Acylation: Formation of an amide bond by reacting the amine with an acylating agent such as an acid chloride, anhydride, or carboxylic acid with a coupling agent.
-
Schiff Base Formation: Condensation reaction with an aldehyde or ketone to form an imine.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
Q2: What are the key challenges in working with this amine?
A2: The bulky and sterically hindered nature of the tricyclo[4.3.1.13,8]undecane (adamantane) cage can present challenges. This steric hindrance can lead to slower reaction rates and may require more forcing reaction conditions or specialized reagents to achieve high yields.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the starting material and the product. For more quantitative analysis, techniques like HPLC or GC-MS can be employed, though derivatization might be necessary for detection if the product lacks a chromophore.
Q4: What are suitable solvents for these reactions?
A4: The choice of solvent depends on the specific reaction. For Schiff base formation, methanol is commonly used. For N-acylation, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable. In reductive aminations using sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) is a preferred solvent.
Troubleshooting Guides
N-Acylation
Problem: Low or no yield of the N-acylated product.
| Possible Cause | Suggested Solution |
| Steric Hindrance: The bulky adamantyl group is hindering the approach of the acylating agent. | - Use a more reactive acylating agent (e.g., acid chloride instead of carboxylic acid with a coupling agent).- Increase the reaction temperature and/or prolong the reaction time.- Consider using a less sterically hindered coupling agent if using a carboxylic acid. |
| Insufficiently Activated Carboxylic Acid: The coupling agent is not effectively activating the carboxylic acid. | - Switch to a more potent coupling agent such as HATU or COMU.- Add an activating agent like HOBt or DMAP to the reaction mixture. |
| Poor Solubility: The starting materials are not fully dissolved in the reaction solvent. | - Screen for a more suitable solvent that dissolves all reactants.- Gently heat the reaction mixture to aid dissolution, if the reagents are thermally stable. |
| Base Incompatibility: The base used may be too weak or sterically hindered to effectively scavenge the acid byproduct. | - Use a non-nucleophilic, stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Schiff Base Formation
Problem: Incomplete reaction or equilibrium lies towards the starting materials.
| Possible Cause | Suggested Solution |
| Water Formation: The water produced during the reaction is hydrolyzing the imine product back to the starting materials. | - Use a Dean-Stark apparatus to azeotropically remove water during the reaction.- Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. |
| Insufficient Catalyst: The acid catalyst is not present in a sufficient amount to promote the reaction. | - Add a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid. |
| Low Reactivity of Carbonyl Compound: The aldehyde or ketone is sterically hindered or electronically deactivated. | - Use a more reactive aldehyde or ketone.- Increase the reaction temperature. |
Reductive Amination
Problem: Low yield of the desired secondary or tertiary amine.
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation: The intermediate imine is not forming in sufficient concentration before reduction. | - Add a catalytic amount of acetic acid to promote imine formation.- If using a one-pot procedure, allow the amine and carbonyl compound to stir together for a period before adding the reducing agent. |
| Side Reaction of Reducing Agent: The reducing agent is reacting with the carbonyl starting material before imine formation. | - Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the iminium ion over the carbonyl group.[1] |
| Over-alkylation: The primary amine is being converted to a tertiary amine when a secondary amine is desired. | - Use a stoichiometric amount of the aldehyde or ketone.- Consider a stepwise approach: first form and isolate the imine, then reduce it in a separate step. |
| Decomposition of Reducing Agent: The reducing agent is sensitive to moisture or acidic conditions. | - Ensure anhydrous reaction conditions if using a moisture-sensitive reducing agent.- Choose a reducing agent that is stable under the reaction conditions (e.g., NaBH₃CN is more acid-stable than NaBH₄). |
Quantitative Data Summary
The following tables summarize reaction conditions for different derivatization methods of this compound.
Table 1: N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formamide/H₂SO₄ | - | - | 85 | 5.5 | 94 (formamide) | |
| Acetylamide/H₂SO₄ | - | - | 125 | 3.5 | 87 (acetamide) | [2] |
Table 2: Schiff Base Formation Conditions
| Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various aldehydes/ketones | Acetic Acid | Methanol | Reflux | 4 | 70-85 | [3] |
Table 3: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aldehydes/Ketones | NaBH(OAc)₃ | DCE | RT | 1-24 | Generally high | [1] |
| Aldehydes/Ketones | NaBH₃CN | Methanol | RT | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add the desired aldehyde or ketone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: N-Formylation using Formamide and Sulfuric Acid[2]
-
To formamide (122 mL), add 1-bromoadamantane (66.0 g) with stirring at 75 °C.
-
Carefully add concentrated sulfuric acid (96%, 90 mL) dropwise, maintaining the temperature.
-
Heat the mixture to 85 °C and maintain for 5.5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water (350 mL) and stir at 0-5 °C for 1 hour.
-
Filter the resulting white precipitate and wash with cold water to obtain N-(1-adamantyl)-formamide.
Protocol 3: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[1]
-
To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (DCE, 15 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
If the amine starting material is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Logic Diagrams
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low-yield N-acylation reactions.
Caption: Troubleshooting guide for incomplete Schiff base formation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting "Tricyclo[4.3.1.13,8]undecan-3-amine" instability in experimental assays
Technical Support Center: Tricyclo[4.3.1.13,8]undecan-3-amine (Amantadine)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the stability of this compound, commonly known as Amantadine, in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing lower than expected activity of Amantadine in my assay. Is the compound unstable?
A1: Amantadine hydrochloride is a highly stable compound under normal laboratory conditions, including exposure to light, heat, and air.[1] It has been shown to be stable for at least 25 years at ambient temperatures and can withstand boiling for several days without loss of antiviral activity.[2] Therefore, inherent chemical instability is an unlikely cause for lower than expected activity.
Consider these alternative factors:
-
Assay Conditions: The pH of your assay buffer can influence the protonation state and, consequently, the activity of amantadine. While generally stable at both acidic (pH 2.0) and neutral (pH 7.4) conditions, extreme pH values might affect its performance.[3]
-
Cellular Uptake and Metabolism: In cell-based assays, the intracellular concentration of amantadine can be significantly higher than in the surrounding medium due to lysosomal trapping.[4] However, even though metabolism is minimal, it can be metabolized into less active N-acetylated compounds.[5][6]
-
Target Interaction: Amantadine's mechanism of action involves blocking the M2 ion channel of the influenza A virus and acting as an antagonist of the NMDA receptor.[6][7] Ensure your experimental system has the appropriate target and that there are no interfering substances.
Q2: My results with Amantadine are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variations in experimental conditions rather than the instability of amantadine itself.
-
Reagent Purity: Ensure the purity of your amantadine stock. Impurities can interfere with the assay.
-
Solvent Effects: The choice of solvent for your stock solution and final assay can impact the compound's availability and interaction with the target.
-
Presence of Reactive Species: Amantadine can be degraded by hydroxyl radicals.[8][9] If your assay system generates such reactive oxygen species, it could lead to inconsistent results.
-
Photodegradation: While stable under normal light, amantadine can undergo photocatalytic degradation in the presence of materials like titanium dioxide (TiO2) and UV light.[8][9]
Q3: Can Amantadine degrade in my aqueous buffer during storage?
A3: Amantadine is generally stable in aqueous buffers. Studies on amantadine derivatives have shown high stability in solutions at pH 2.0 and pH 7.4 at 37°C.[3] For long-term storage, it is recommended to follow the supplier's instructions, which may include refrigeration or freezing of stock solutions.
Troubleshooting Guides
Issue 1: Apparent Loss of Potency in a Cell-Based Antiviral Assay
If you observe a decrease in the antiviral efficacy of amantadine, consider the following troubleshooting steps.
Experimental Protocol: Plaque Reduction Assay for Influenza A Virus
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Virus Infection: Wash cells with PBS and infect with a dilution of Influenza A virus for 1 hour at 37°C.
-
Amantadine Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM medium and 1.2% agarose containing various concentrations of amantadine.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low potency of Amantadine.
Issue 2: Suspected Degradation of Amantadine
If you suspect that amantadine is degrading in your experimental setup, it is important to identify the potential cause.
Potential Degradation Pathways:
Caption: Potential pathways for Amantadine degradation.
Data Summary
Table 1: Stability of Amantadine Hydrochloride under Various Conditions
| Condition | Stability | Reference |
| Ambient Temperature (long-term) | Stable for at least 25 years | [2] |
| Boiling | Retains full antiviral activity | [2] |
| 65-85°C for several days | Retains full antiviral activity | [2] |
| Light and Air | Stable | [1] |
Table 2: Factors Influencing Amantadine Derivative Stability and Degradation
| Factor | Effect on Amantadine/Derivatives | Reference |
| pH 2.0 (37°C) | Derivatives are stable | [3] |
| pH 7.4 (37°C) | Generally stable, but can be influenced by substituent groups on derivatives | [3] |
| UV Irradiation | Minimal degradation by direct photolysis | [8] |
| UV Irradiation with TiO₂ | Nearly 100% elimination within 80 minutes | [8] |
| Hydroxyl Radicals (•OH) | Reacts quickly (bimolecular reaction rate constant of 6.31 x 10⁹ M⁻¹s⁻¹) | [8][9] |
References
- 1. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Amantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine, commonly known as amantadine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of amantadine, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-(1-adamantyl)acetamide (Ritter Reaction) | Incomplete reaction. | Optimize reaction time and temperature. A study on a similar synthesis showed that a reaction time of 5.5 hours at 85°C gave a high yield.[1] |
| Suboptimal molar ratio of reagents. | The molar ratio of formamide:sulfuric acid:1-bromoadamantane has been optimized to 10:5.6:1 for a similar reaction.[1] | |
| Use of less effective starting materials. | Starting from 1-bromoadamantane or 1-adamantanol is common. The choice may depend on the specific Ritter reaction conditions. | |
| Presence of rearranged byproducts (e.g., homoadamantane derivatives) | Wagner-Meerwein rearrangement of the adamantyl carbocation intermediate. | This is a known side reaction in carbocation-mediated reactions of adamantane derivatives. Lowering the reaction temperature and using a less acidic catalyst can sometimes minimize rearrangements. |
| Formation of N,N-dimethyladamantan-1-amine impurity | Use of dimethylformamide (DMF) as a solvent or reagent. | The formation of N,N-dimethyladamantan-1-amine is likely due to the reaction of the adamantyl intermediate with DMF. Avoid using DMF if this impurity is observed. |
| Incomplete hydrolysis of the amide intermediate | Harsh hydrolysis conditions leading to degradation. | Milder hydrolysis conditions, such as using aqueous HCl at reflux for a shorter duration (e.g., 1 hour), can be effective and avoid degradation.[1] |
| Inefficient hydrolysis of sterically hindered amides. | Chloroacetamides can be cleaved under milder conditions using thiourea. | |
| Low overall yield in multi-step synthesis | Each additional step in a synthesis inherently reduces the overall yield. | A two-step procedure from 1-bromoadamantane via N-(1-adamantyl)-formamide has been reported with an overall yield of 88%.[1] |
| Difficult purification of the final product | Presence of closely related impurities. | Recrystallization is a common method for purifying amantadine hydrochloride. The choice of solvent is critical and may require some experimentation. |
| Formation of stable emulsions during workup. | Modifying the pH of the aqueous phase or using a different extraction solvent can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
The two primary methods for synthesizing amantadine are the Ritter reaction and direct amination.[2]
-
Ritter Reaction: This involves the reaction of an adamantane derivative (like 1-bromoadamantane or 1-adamantanol) with a nitrile (commonly acetonitrile or formamide) in the presence of a strong acid to form an N-adamantyl amide, which is then hydrolyzed to the amine.[1][3]
-
Direct Amination: This route involves the direct reaction of a leaving group-substituted adamantane (e.g., 1-bromoadamantane) with an aminating agent like urea.[1]
Q2: What are the common side reactions in the Ritter synthesis of amantadine?
The Ritter reaction proceeds through a carbocation intermediate, which can be prone to rearrangement. The most notable side reaction is the Wagner-Meerwein rearrangement , where the tricyclo[4.3.1.13,8]undecane (adamantane) skeleton can rearrange to a more strained cage structure. The conditions that favor carbocation stability, such as highly acidic media and elevated temperatures, can increase the likelihood of this rearrangement.
Q3: I have identified an impurity with a mass corresponding to N,N-dimethyladamantan-1-amine. How is this formed?
The formation of N,N-dimethyladamantan-1-amine is likely due to the use of N,N-dimethylformamide (DMF) as a solvent or reagent. The adamantyl carbocation intermediate can be trapped by DMF, which after reduction and hydrolysis can lead to the dimethylated amine. To avoid this, consider using a different solvent that is inert under the reaction conditions.
Q4: My synthesis using 1-bromoadamantane and urea gives a low yield. What can I do to improve it?
The direct amination of 1-bromoadamantane with urea can be challenging. The reaction conditions are critical for a good yield. One reported method uses diphenyl ether as a solvent at 175°C for 1 hour.[1] Optimization of the reaction temperature, time, and the molar ratio of the reactants is crucial. Using a phase transfer catalyst has also been shown to improve yields in similar amination reactions.
Q5: Are there any "greener" or more environmentally friendly methods for amantadine synthesis?
Yes, recent research has focused on developing more environmentally benign synthetic routes. This includes:
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Using microwave-assisted synthesis to reduce reaction times and solvent usage.
-
Replacing hazardous solvents like benzene with less toxic alternatives.
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Developing one-pot procedures to minimize waste and improve efficiency.[1][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-(1-adamantyl)formamide Synthesis
| Parameter | Condition 1 | Optimized Condition[1] |
| Starting Material | 1-Bromoadamantane | 1-Bromoadamantane |
| Reagents | Formamide, Sulfuric Acid | Formamide, Sulfuric Acid |
| Molar Ratio (formamide:H₂SO₄:1-bromoadamantane) | Not specified | 10 : 5.6 : 1 |
| Temperature | Not specified | 85 °C |
| Time | Not specified | 5.5 hours |
| Yield | Variable | 94.44% |
Experimental Protocols
Protocol 1: Synthesis of N-(1-adamantyl)formamide via Ritter-type Reaction[2]
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To a stirred solution of formamide (122 mL, 2.7 mol) at 75 °C, add 1-bromoadamantane (66.0 g, 0.3 mol).
-
Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.
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Heat the reaction mixture to 85 °C and maintain this temperature for 5.5 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into 350 mL of ice-cold water and stir at 0–5 °C for 1 hour.
-
Filter the precipitated white solid and wash it with cold water.
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Recrystallize the crude product from a methanol-water mixture to obtain pure N-(1-adamantyl)formamide.
Protocol 2: Hydrolysis of N-(1-adamantyl)formamide to Amantadine Hydrochloride[1]
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Suspend the N-(1-adamantyl)formamide obtained from Protocol 1 in a 19.46% aqueous solution of hydrochloric acid.
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Heat the mixture to reflux and maintain for 1 hour.
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After cooling, extract the reaction mixture with dichloromethane (100 mL).
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Separate the aqueous layer and evaporate it under vacuum to yield a white solid.
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Add acetone (35 mL) to the solid, stir at 50 °C for 1 hour, and then at 0–5 °C for another hour.
-
Filter the precipitated white solid, wash with cold acetone, and dry under vacuum to obtain amantadine hydrochloride.
Mandatory Visualization
References
Technical Support Center: Scale-Up Synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine
Welcome to the technical support center for the scale-up synthesis of Tricyclo[4.3.1.13,8]undecan-3-amine, also known as 3-aminoadamantane or amantadine. This guide is intended for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The two primary methods for the industrial-scale synthesis are the Ritter reaction and direct amination.[1] Historically, these processes involved multiple steps, hazardous reagents, and often resulted in low yields.[1] However, recent advancements have led to more efficient one-pot or two-step procedures that are safer and more environmentally friendly.[1]
Q2: What are the main challenges associated with traditional synthesis methods?
A2: Older multi-step syntheses, often starting from adamantane, present several scale-up challenges:
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Use of Hazardous Reagents: These methods may employ hazardous materials such as liquid bromine, benzene (a toxic solvent for extraction), and diethylene glycol (DEG), which can decompose and release explosive hydrogen gas at high temperatures.[1]
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Harsh Reaction Conditions: High reaction temperatures (e.g., 175-250°C) increase energy costs and require specialized equipment, posing safety risks.[1]
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Low Overall Yields: Traditional four-step processes often have overall yields in the range of 46-58%.[2][3]
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Formation of By-products: Isomerization and other side reactions can lead to impurities that are difficult to remove.
Q3: Are there more modern, scalable alternatives to these traditional methods?
A3: Yes, recent publications describe more economical and safer two-step or one-pot syntheses. For instance, a two-step process starting from 1-bromoadamantane using formamide followed by hydrolysis with aqueous HCl has been reported with an overall yield of 88% on a 250g scale.[4] Another efficient one-pot process utilizes 1-bromoadamantane, urea, and methanol with a phase transfer catalyst, achieving high yields under milder conditions.[5]
Q4: What are the stability and storage recommendations for this compound and its hydrochloride salt?
A4: The hydrochloride salt of this compound (amantadine HCl) is a stable crystalline powder.[6] It is stable in light, heat, and air.[7] Studies have shown that amantadine hydrochloride retains its full antiviral activity even after long-term storage of at least 25 years at ambient temperature.[8] The free base is less commonly isolated and may have a reduced shelf life compared to the hydrochloride salt. For storage, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.
Troubleshooting Guide
Issue 1: Low Yield in Ritter Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is run for a sufficient duration. For example, in the synthesis of N-(1-adamantyl)-formamide, the reaction is maintained for 5.5 hours.[4] |
| Suboptimal temperature | Optimize the reaction temperature. A reported optimal temperature for the formamide-based Ritter reaction is 85°C.[4] |
| Incorrect reagent stoichiometry | Carefully control the molar ratios of reactants. An optimal molar ratio of formamide:sulfuric acid:1-bromoadamantane has been reported as 10:5.6:1.[1] |
| Degradation of starting material or product | Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture. |
Issue 2: By-product Formation
| Potential Cause | Troubleshooting Step |
| Isomerization | Using milder reaction conditions and appropriate solvents can minimize the formation of isomerization by-products. For instance, using trichloroethane as a solvent has been shown to reduce isomerization. |
| Side reactions with solvents | Select solvents that are stable under the reaction conditions. Methanol has been used as a cheaper and more eco-friendly solvent alternative to diphenyl ether in direct amination.[5] |
| Over-alkylation | In direct amination, controlling the stoichiometry of the aminating agent and the reaction time can help prevent the formation of di- and tri-alkylated by-products. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is soluble in the aqueous phase | After hydrolysis of the amide intermediate, the product is often in the form of its salt. Extraction with an organic solvent like dichloromethane can be used to remove organic impurities before isolating the salt from the aqueous phase.[4] |
| Formation of an emulsion during workup | Allow the mixture to stand for a longer period or add a small amount of brine to break the emulsion. |
| Co-precipitation of impurities | Recrystallization is a common method for purification. For the hydrochloride salt, recrystallization from a methanol-ethyl acetate mixture has been reported. |
| Difficulty isolating the free amine | The free amine has a reported melting point of 180-192°C and is soluble in water.[1] It is common practice to convert the free amine to its hydrochloride salt for easier isolation, purification, and improved stability. The free amine can be obtained by alkaline hydrolysis of the salt. |
Data Summary
Table 1: Comparison of Different Synthetic Routes for Amantadine HCl
| Starting Material | Method | Number of Steps | Key Reagents | Overall Yield (%) | Scale | Reference |
| Adamantane | Traditional Ritter | 4 | Br₂, H₂SO₄, CH₃CN, DEG, NaOH | 46-58 | Lab | [2][3] |
| 1-Bromoadamantane | Direct Amination | 1 | Urea, Diphenyl ether | 81 | Lab | [1] |
| 1-Bromoadamantane | Two-step Ritter | 2 | Formamide, H₂SO₄, aq. HCl | 88 | 250 g | [4] |
| 1-Bromoadamantane | One-pot Amination | 1 | Urea, Methanol, TBAI, HCl | 96 | Lab | [5] |
| 1-Bromoadamantane | Two-step Ritter | 2 | Acetylamide, H₂SO₄, NaOH, PG | 74 | Lab | [3][9] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [4]
Step 1: Synthesis of N-(1-adamantyl)-formamide
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To formamide (122 mL; 2.7 mol), add 1-bromoadamantane (66.0 g; 0.3 mol) with stirring at 75°C.
-
Slowly add 96% H₂SO₄ (90 mL, 1.65 mol) dropwise to the mixture.
-
Heat the reaction mixture to 85°C and maintain for 5.5 hours, monitoring the disappearance of 1-bromoadamantane by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into 350 mL of ice-cold water.
-
Stir the mixture at 0–5°C for 1 hour to precipitate the product.
-
Filter the white solid and wash it with cool water.
Step 2: Preparation of 1-Adamantylamine Hydrochloride
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To the N-(1-adamantyl)-formamide from the previous step (53.79 g, 0.3 mol), add a 19.46% aqueous solution of hydrochloride (180 mL, 1.05 mol).
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Stir the mixture at room temperature for 10 minutes, then heat to reflux for 1 hour until the starting material disappears (monitored by TLC).
-
After the reaction is complete, extract the mixture with dichloromethane (100 mL).
-
Separate the aqueous layer and evaporate it under vacuum to obtain a white solid.
-
Add acetone (35 mL) to the solid, stir at 50°C for 1 hour, and then at 0–5°C for another hour.
-
Filter the precipitated white solid, wash with cooled acetone (50 mL), and dry under vacuum to yield amantadine hydrochloride.
Visualizations
Caption: Two-step synthesis workflow for amantadine hydrochloride.
Caption: Troubleshooting decision tree for amantadine synthesis.
References
- 1. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. quora.com [quora.com]
- 4. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. drugs.com [drugs.com]
- 7. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
- 8. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Tricyclo[4.3.1.13,8]undecan-3-amine Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of "Tricyclo[4.3.1.13,8]undecan-3-amine" (also known as 3-Aminohomoadamantane) and its formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential bioavailability challenges?
This compound, or 3-Aminohomoadamantane, is a tricyclic amine. Its rigid, cage-like structure, similar to other adamantane derivatives, can contribute to high lipophilicity. While this may enhance membrane permeability to some extent, it often leads to poor aqueous solubility, which is a primary hurdle for oral bioavailability. The amine functional group offers a potential site for salt formation to improve solubility.
Q2: What are the initial steps to assess the bioavailability of a new this compound formulation?
A stepwise approach is recommended. Start with in vitro characterization, including solubility and dissolution studies under various pH conditions. Follow this with an assessment of membrane permeability, for which the Caco-2 permeability assay is a standard method.[1][2][3][4][5] Finally, in vivo pharmacokinetic studies in animal models are necessary to determine key parameters like Cmax, Tmax, AUC, and overall bioavailability.
Q3: How can the aqueous solubility of this compound be improved?
Several strategies can be employed:
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Salt Formation: As an amine, this compound can be converted into a salt. Hydrochloride and sulfate salts of amines are often more water-soluble than the free base.[6] Experimental screening of different counterions is recommended to find the optimal salt form with respect to solubility and stability.
-
pH Adjustment: The solubility of amines is highly dependent on pH. In acidic environments, the amine group will be protonated, forming a more soluble species. Formulations can be designed to create an acidic microenvironment to promote dissolution.
-
Co-solvents and Surfactants: The use of co-solvents and surfactants can increase the solubility of lipophilic compounds. However, their selection must be done carefully to ensure biocompatibility and avoid toxicity.
-
Complexation: Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their apparent solubility.
Q4: What formulation strategies are suitable for enhancing the bioavailability of lipophilic amine compounds like this?
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) are a promising approach. These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[7][8][9][10][11] Types of LBDDS include self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This can significantly improve the dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Poor Aqueous Solubility Despite Salt Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Counterion Selection | Screen a wider range of pharmaceutically acceptable counterions. Evaluate the dissolution rate and solubility of each salt form. |
| Polymorphism | Characterize the solid state of the salt to identify if different polymorphic forms with varying solubilities exist. Employ techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). |
| Common Ion Effect | If the formulation is to be administered with other compounds, consider potential common ion effects that could suppress dissolution. |
| Hydrophobicity of the Molecule Dominates | Even in salt form, the inherent lipophilicity of the tricyclic structure may limit solubility. Consider more advanced formulation strategies like lipid-based systems or solid dispersions. |
Issue 2: Low Permeability in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| High Efflux Ratio | If the permeability from the basolateral to the apical side is significantly higher than in the reverse direction, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4] Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. |
| Poor Cell Monolayer Integrity | Ensure the Caco-2 cell monolayers have adequate trans-epithelial electrical resistance (TEER) values before and after the experiment.[1] |
| Low Compound Recovery | The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. Quantify the compound in the cell lysate and on the plate to assess recovery. |
| Inherent Low Permeability | The physicochemical properties of the molecule may inherently limit its passive diffusion. Consider the use of permeation enhancers, though this is a more advanced and complex strategy. |
Issue 3: High Inter-individual Variability in Animal Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in both fasted and fed states to characterize the food effect. |
| Inconsistent Formulation Dosing | Ensure the formulation is homogenous and that the dosing procedure is consistent across all animals. For suspensions, ensure adequate resuspension before each dose. |
| First-Pass Metabolism | High variability could be due to differences in metabolic enzyme activity between animals. Investigate the metabolic pathways of the compound. |
| Gastrointestinal pH Differences | The solubility of an amine is pH-dependent. Natural variations in gastric and intestinal pH among animals can lead to variable absorption. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound or its salts in different aqueous media.
Methodology:
-
Prepare buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Add an excess amount of the compound to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The experiment should be performed in triplicate.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) permeability assessment, add the test compound to the apical chamber.
-
For the basolateral to apical (B-A) permeability assessment, add the test compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, take samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Illustrative)
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
Methodology:
-
Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fast the rats overnight before dosing.
-
Administer the formulation via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
To determine absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of the compound.
Data Presentation
Table 1: Illustrative Solubility Data for this compound and its HCl Salt
| Compound Form | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 |
| Free Base | > 10 mg/mL | 1-2 mg/mL | < 0.1 mg/mL | < 0.01 mg/mL |
| HCl Salt | > 20 mg/mL | > 10 mg/mL | 1-2 mg/mL | 0.5-1 mg/mL |
Note: These are hypothetical values to illustrate the expected pH-dependent solubility.
Table 2: Illustrative Caco-2 Permeability Data
| Parameter | Value | Classification |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 | Low-Moderate |
| Papp (B-A) (x 10⁻⁶ cm/s) | 5.0 | - |
| Efflux Ratio (B-A / A-B) | 10 | High (Suggests Active Efflux) |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting guide for low Caco-2 permeability.
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. symmetric.events [symmetric.events]
- 8. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
Validation & Comparative
A Comparative Analysis of Amantadine and Tricyclo[4.3.1.13,8]undecan-3-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established drug amantadine and the structurally related compound Tricyclo[4.3.1.13,8]undecan-3-amine. While extensive data is available for amantadine, this guide also highlights the current knowledge gap regarding the pharmacological properties of this compound, a homoadamantane derivative.
Introduction
Amantadine, a tricyclic primary amine, is a versatile therapeutic agent with a rich history of use as both an antiviral and an anti-parkinsonian drug. Its unique cage-like adamantane structure is a key feature contributing to its pharmacological profile. This compound, also known as 3-homoadamantylamine, represents a structurally similar compound with an expanded cage structure. This guide aims to provide a detailed comparison of their chemical structures, mechanisms of action, and pharmacological properties, based on available experimental data. It should be noted that while amantadine has been extensively studied, publicly available data on the biological activity of this compound is limited.
Chemical Structure and Properties
Amantadine (Tricyclo[3.3.1.13,7]decan-1-amine) and this compound are both tricyclic amines. The core difference lies in the carbon skeleton: amantadine is a derivative of adamantane (C10), while this compound is a derivative of homoadamantane (C11), containing an additional methylene group in the bridge. This structural difference can influence lipophilicity, steric bulk, and the precise orientation of the amino group, which are all critical for drug-receptor interactions.
| Property | Amantadine | This compound |
| IUPAC Name | Tricyclo[3.3.1.13,7]decan-1-amine | This compound |
| Synonyms | 1-Adamantanamine, Symmetrel | 3-Homoadamantylamine |
| Molecular Formula | C10H17N | C11H19N |
| Molecular Weight | 151.25 g/mol | 165.28 g/mol |
| CAS Number | 768-94-5 | 3048-63-3 |
Mechanism of Action
Amantadine
Amantadine exhibits a dual mechanism of action, which accounts for its therapeutic effects in different diseases.
-
Antiviral Activity: Amantadine's antiviral effect is primarily against the influenza A virus. It targets the M2 protein, a proton ion channel essential for the viral replication cycle. By blocking this channel, amantadine inhibits the uncoating of the virus, preventing the release of viral genetic material into the host cell.
-
Anti-Parkinsonian Activity: The mechanism in Parkinson's disease is more complex and not fully elucidated. It is believed to potentiate dopamine neurotransmission by increasing the release of dopamine from presynaptic terminals and inhibiting its reuptake. Additionally, amantadine is a weak non-competitive antagonist of the NMDA receptor, which may contribute to its therapeutic effects in managing levodopa-induced dyskinesia.
This compound
Pharmacological Data: A Comparative Overview
The following table summarizes key pharmacological parameters for amantadine. Corresponding experimental data for this compound is not currently available in the public domain.
| Parameter | Amantadine | This compound |
| Target(s) | Influenza A M2 proton channel, NMDA receptor, Dopaminergic system | Not established |
| Therapeutic Indications | Prophylaxis and treatment of Influenza A, Parkinson's disease, Drug-induced extrapyramidal reactions | Not established |
| Bioavailability | High (approx. 90%) | Not determined |
| Half-life | 10-14 hours | Not determined |
| Metabolism | Not extensively metabolized | Not determined |
| Excretion | Primarily renal (unchanged) | Not determined |
Experimental Protocols
The evaluation of compounds like amantadine and its derivatives involves a range of in vitro and in vivo assays. Below are outlines of key experimental protocols relevant to their known and potential activities.
Influenza A M2 Channel Activity Assay (In Vitro)
-
Objective: To determine the inhibitory activity of a compound against the M2 proton channel.
-
Method: Two-electrode voltage clamp assay in Xenopus oocytes expressing the influenza A M2 protein.
-
Procedure:
-
Synthesize and inject M2 cRNA into prepared Xenopus oocytes.
-
Incubate oocytes for 2-4 days to allow for protein expression.
-
Mount oocytes in a recording chamber and perfuse with a low pH solution to activate the M2 channel.
-
Measure the resulting inward current using a two-electrode voltage clamp.
-
Apply the test compound at various concentrations and measure the inhibition of the pH-activated current.
-
Calculate the IC50 value from the dose-response curve.
-
NMDA Receptor Binding Assay (In Vitro)
-
Objective: To assess the binding affinity of a compound to the NMDA receptor.
-
Method: Radioligand binding assay using rat brain membrane preparations.
-
Procedure:
-
Prepare crude synaptic membranes from rat cerebral cortex.
-
Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of glutamate and glycine.
-
Add the test compound at various concentrations to compete with the radioligand for binding.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC50 value.
-
Dopamine Release Assay (In Vitro)
-
Objective: To measure the effect of a compound on dopamine release from neuronal cells.
-
Method: In vitro microdialysis or analysis of synaptosomal preparations.
-
Procedure (Synaptosomes):
-
Prepare synaptosomes from rat striatal tissue.
-
Load the synaptosomes with [3H]dopamine.
-
Stimulate dopamine release using a depolarizing agent (e.g., high potassium concentration).
-
Apply the test compound and measure its effect on both basal and stimulated [3H]dopamine release.
-
Quantify the released radioactivity by liquid scintillation counting.
-
Visualizing the Mechanisms
The following diagrams illustrate the established signaling pathways for amantadine.
Caption: Antiviral mechanism of amantadine via M2 proton channel blockade.
Caption: Anti-parkinsonian mechanisms of amantadine at the synapse.
Conclusion and Future Directions
Amantadine remains a valuable tool in the therapeutic arsenal, with well-defined mechanisms of action and a substantial body of supporting experimental data. In contrast, this compound represents an under-investigated derivative. The structural modification from an adamantane to a homoadamantane cage could potentially alter its pharmacological profile, possibly leading to differences in target affinity, selectivity, or pharmacokinetic properties.
For researchers and drug development professionals, the lack of data on this compound presents an opportunity for novel investigations. Future studies should aim to:
-
Synthesize and characterize this compound and related homoadamantane derivatives.
-
Perform in vitro screening to assess its activity against key targets, including the influenza M2 channel, NMDA receptors, and components of the dopaminergic system.
-
Conduct in vivo studies to evaluate its efficacy and safety in relevant animal models of influenza and Parkinson's disease.
Such research would be invaluable in determining if the homoadamantane scaffold offers any advantages over the classic adamantane structure and could pave the way for the development of new therapeutic agents.
Comparative Analysis of NMDA Receptor Binding: Memantine vs. Tricyclo[4.3.1.13,8]undecan-3-amine
A detailed guide for researchers and drug development professionals on the N-methyl-D-aspartate (NMDA) receptor binding properties of the clinically approved drug memantine, with a comparative perspective on Tricyclo[4.3.1.13,8]undecan-3-amine.
This guide provides a comprehensive overview of the binding characteristics of memantine to the NMDA receptor, supported by quantitative data from various in vitro assays. Despite a thorough literature search, no direct experimental data on the NMDA receptor binding affinity of this compound, also known as 3-Aminohomoadamantane, could be located. As such, a direct quantitative comparison is not possible at this time. The information presented below focuses on the well-documented profile of memantine.
Introduction to Memantine and the NMDA Receptor
Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease. Its therapeutic effect is primarily attributed to its activity as a low-affinity, uncompetitive open-channel antagonist of the NMDA receptor.[1] The NMDA receptor, a key player in synaptic plasticity and memory formation, becomes excitotoxic when overactivated by the neurotransmitter glutamate. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx into neurons, without interfering with normal synaptic transmission.[1]
Quantitative Analysis of Memantine's NMDA Receptor Binding Affinity
The binding affinity of memantine to the NMDA receptor has been characterized in numerous studies using various experimental paradigms. The following table summarizes key binding constants (IC50 and Ki values) obtained from radioligand binding assays and electrophysiological recordings.
| Parameter | Value (µM) | Receptor Subtype | Experimental Model | Reference |
| IC50 | 0.82 ± 0.04 | GluN1/2A | Whole-cell patch-clamp | [2] |
| IC50 | 79.1 ± 20.2 | NR1/2A | Electrophysiology | [3] |
| IC50 | 0.69 ± 0.05 (at 10 µM intracellular Ca2+) | GluN1/2A | Whole-cell patch-clamp | [2] |
| IC50 | 2.76 ± 0.27 (at < 1 nM intracellular Ca2+) | GluN1/2A | Whole-cell patch-clamp | [2] |
| Ki | ~1 | PCP binding site | Radioligand binding with --INVALID-LINK---MK-801 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of binding assay results. Below is a typical protocol for an NMDA receptor binding assay using a radioligand.
Radioligand Binding Assay for NMDA Receptor
This protocol is a generalized representation based on common practices in the field.
Objective: To determine the binding affinity of a test compound (e.g., memantine) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]MK-801).
Materials:
-
Receptor Source: Rat brain cortical membranes or cell lines expressing specific NMDA receptor subtypes.
-
Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Memantine or other compounds of interest at various concentrations.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor ligand (e.g., unlabeled MK-801 or phencyclidine) to determine non-specific binding.
-
Scintillation Cocktail and Counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Assay buffer.
-
Increasing concentrations of the test compound (memantine).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled MK-801.
-
-
Incubation: Add the radioligand ([3H]MK-801) to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Visual representations of the NMDA receptor signaling pathway and the binding assay workflow can aid in understanding the complex biological processes and experimental design.
Caption: NMDA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Memantine is a well-characterized NMDA receptor antagonist with a binding affinity in the low micromolar range, consistent with its therapeutic mechanism of action. The provided data and protocols offer a solid foundation for researchers studying NMDA receptor pharmacology. Future research is warranted to investigate the potential NMDA receptor binding properties of this compound to enable a direct and quantitative comparison with established modulators like memantine.
References
Unveiling the Neuroprotective Potential of Tricyclo[4.3.1.13,8]undecan-3-amine Derivatives: A Comparative Analysis
For Immediate Release
In the relentless pursuit of effective therapies for neurodegenerative diseases, a class of compounds built upon the tricyclo[4.3.1.13,8]undecane scaffold is emerging as a promising frontier. This guide offers a comparative analysis of the neuroprotective effects of Tricyclo[4.3.1.13,8]undecan-3-amine derivatives, benchmarking their potential performance against established and alternative neuroprotective agents. This objective overview is supported by experimental data from studies on structurally related compounds and outlines the key methodologies for validation.
At a Glance: Comparative Efficacy of Neuroprotective Agents
To contextualize the potential of this compound derivatives, we present a comparative summary of quantitative data from studies on structurally analogous polycyclic amines, such as NGP1-01, and other prominent neuroprotective compounds. It is important to note that direct experimental data for this compound derivatives is not yet widely available; therefore, data from closely related structures is used as a predictive benchmark.
| Compound Class/Name | In Vitro Model | In Vivo Model (Dose) | Key Efficacy Metric | Reference |
| Polycyclic Amines (e.g., NGP1-01) | Not specified | Permanent Middle Cerebral Artery Occlusion (MCAO) in mice (20 mg/kg) | 42.6% reduction in infarct area | [1] |
| Not specified | Transient MCAO in mice (20 mg/kg) | Significant reduction in sensorimotor deficits (outperformed memantine at the same dose) | [2][3] | |
| Adamantane Derivatives (Memantine) | Oxygen-Glucose Deprivation (OGD) in rat striatal slices | Not specified | EC50 ≈ 5 µM for preventing irreversible loss of field potential amplitude | [4] |
| NMDA-induced excitotoxicity in organotypic hippocampal slices | Hypoxia-ischemia in neonatal rats | Neuroprotective at concentrations ≥ 1 µM | [5][6] | |
| Glutamate Modulators (Riluzole) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Not specified | Prevented cell death at 1-10 µM | [7] |
| Ischemia in rat cortical slices | Not specified | Prevented ischemia-induced irreversible depression of field potential | [8] | |
| Free Radical Scavengers (Edaravone) | Not specified | Models of Parkinson's, Alzheimer's, and traumatic brain injury | Demonstrated anti-apoptotic, anti-oxidative, and anti-inflammatory effects | [9][10][11] |
Delving into the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound derivatives are hypothesized to stem from their structural similarity to adamantane compounds like memantine, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events. By blocking the NMDA receptor channel, these derivatives can mitigate this excitotoxicity.
Alternative neuroprotective agents operate through distinct mechanisms. Riluzole modulates glutamate transmission, while Edaravone acts as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage.
Validating Neuroprotection: Key Experimental Protocols
The neuroprotective efficacy of novel compounds is validated through a series of rigorous in vitro and in vivo experiments.
In Vitro Neuroprotection Assays
These assays provide initial screening data on the cytoprotective effects of the compounds against various neurotoxic insults.
1. MPP+ Induced Neurotoxicity in SH-SY5Y Cells:
-
Objective: To model Parkinson's disease-like neurodegeneration.
-
Methodology:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.[12]
-
Cells are pre-treated with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is added to the culture medium to induce cytotoxicity.[13][14][15][16]
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed.
-
-
Endpoint Analysis:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
2. 6-OHDA Induced Neurotoxicity:
-
Objective: Another widely used in vitro model for Parkinson's disease.
-
Methodology: Similar to the MPP+ model, with 6-hydroxydopamine (6-OHDA) used as the neurotoxin.
In Vivo Neuroprotection Models
Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.
1. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke:
-
Objective: To simulate ischemic stroke and assess the compound's ability to reduce infarct volume and improve functional outcome.
-
Methodology:
-
Rodents (rats or mice) are anesthetized.
-
A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia.[17][18][19][20][21]
-
The this compound derivative is administered before or after the ischemic insult.
-
After a defined period of occlusion and reperfusion, the animals are assessed.
-
-
Endpoint Analysis:
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the extent of tissue damage.
-
Neurological Deficit Scoring: Behavioral tests are conducted to evaluate motor and sensory function.
-
2. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
-
Objective: To model the progressive loss of dopaminergic neurons seen in Parkinson's disease.
-
Methodology:
-
Endpoint Analysis:
-
Rotational Behavior: The turning behavior of the rats in response to dopamine agonists (e.g., apomorphine) is quantified as a measure of the lesion's severity and the treatment's efficacy.
-
Immunohistochemistry: Post-mortem brain tissue is analyzed for the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
-
Conclusion and Future Directions
While direct experimental validation of this compound derivatives is in its nascent stages, the data from structurally related polycyclic amines are highly encouraging. Their potential to act as NMDA receptor antagonists positions them as strong candidates for further investigation in the treatment of a range of neurodegenerative disorders. The experimental frameworks outlined in this guide provide a robust pathway for the comprehensive evaluation of these promising compounds, with the ultimate goal of translating preclinical findings into novel and effective therapies for patients.
References
- 1. NGP1-01, a lipophilic polycyclic cage amine, is neuroprotective in focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection in mice by NGP1-01 after transient focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 8. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SH-SY5Y culturing [protocols.io]
- 13. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of the Rat Model of Ischemic Stroke [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 22. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 23. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 24. conductscience.com [conductscience.com]
- 25. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 26. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Receptor Selectivity of Tricyclo[4.3.1.13,8]undecan-3-amine and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's cross-reactivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the receptor binding profile of Tricyclo[4.3.1.13,8]undecan-3-amine, more commonly known as amantadine, and its close structural analog, memantine. By presenting quantitative binding data and detailed experimental methodologies, this document aims to serve as a valuable resource for researchers investigating N-methyl-D-aspartate (NMDA) receptor antagonists.
Amantadine and memantine are both uncompetitive antagonists of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Their mechanism involves blocking the ion channel of the receptor when it is in an open state, thereby preventing excessive calcium influx that can lead to excitotoxicity and neuronal damage.[1] While their primary therapeutic target is the NMDA receptor, understanding their interactions with other receptors is crucial for a complete pharmacological characterization.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the inhibitory constants (IC50) of amantadine, memantine, and a related compound, trimethylamantadine, for the GluN1/GluN2B subtype of the NMDA receptor. This data highlights the significant impact of subtle structural modifications on binding affinity.
| Compound | Chemical Structure | Target Receptor | IC50 (µM) |
| Amantadine | This compound | NMDA (GluN1/GluN2B) | 29.8[2] |
| Memantine | 1-amino-3,5-dimethyladamantane | NMDA (GluN1/GluN2B) | 0.4[2] |
| Trimethylamantadine | 1-amino-3,5,7-trimethyladamantane | NMDA (GluN1/GluN2B) | 3.5[2] |
Table 1: Comparative IC50 values for amantadine and its analogs at the NMDA receptor. The addition of two methyl groups to the amantadine structure to form memantine results in a 75-fold increase in affinity for the wild-type NMDA receptor.[2] Interestingly, the addition of a third methyl group in trimethylamantadine leads to a decrease in affinity compared to memantine.[2]
While the primary focus of many studies has been on the NMDA receptor, some evidence suggests that these compounds may interact with other neurotransmitter systems. For instance, amantadine has been shown to influence dopamine release in the substantia nigra, which is relevant to its use in Parkinson's disease.[3][4] However, comprehensive quantitative data on the cross-reactivity of amantadine and memantine with a wide range of other receptors is not extensively available in the public domain. The term "promiscuity" has been used to describe the binding of some non-competitive NMDA receptor antagonists to other receptors, but specific binding affinities are often not reported.[5]
Experimental Protocols
A thorough understanding of the experimental conditions is essential for interpreting and replicating receptor binding studies. Below is a detailed methodology for a typical electrophysiology-based assay used to determine the IC50 values of NMDA receptor antagonists.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC50 Determination
This protocol describes the methodology used to measure the inhibitory concentration (IC50) of compounds on NMDA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
- Xenopus laevis oocytes are surgically harvested and defolliculated.
- Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
- Injected oocytes are incubated for 24-48 hours to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
- An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
- The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.
- The oocyte is voltage-clamped at a holding potential of -70 mV.
3. Agonist and Antagonist Application:
- The NMDA receptor is activated by applying a solution containing the agonists glutamate and glycine.
- Once a stable agonist-induced current is achieved, the antagonist (e.g., amantadine, memantine) is co-applied with the agonists at various concentrations.
- The current inhibition is measured at each antagonist concentration.
4. Data Analysis:
- The percentage of current inhibition is plotted against the logarithm of the antagonist concentration.
- The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the fundamental signaling pathway of the NMDA receptor.
Caption: Workflow for determining IC50 values of NMDA receptor antagonists using two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of amantadine/memantine.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Comparison of Tricyclo[4.3.1.13,8]undecan-3-amine Analogs and Related Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of analogs of Tricyclo[4.3.1.13,8]undecan-3-amine, a member of the adamantane family, against various viral protein targets. The data presented is compiled from multiple studies to offer a broader understanding of the structure-activity relationships of these compounds in a computational context. Adamantane derivatives, including amantadine and rimantadine, have been historically significant as antiviral agents, primarily targeting the M2 proton channel of the influenza A virus.[1][2] This guide extends the analysis to other viral targets where in silico data is available.
Comparative Docking Performance
The following tables summarize the quantitative data from in silico docking studies of various adamantane derivatives. The binding affinity, typically represented as a docking score in kcal/mol, indicates the strength of the interaction between the ligand (the adamantane analog) and the protein target. A more negative score generally signifies a stronger predicted binding affinity.
Table 1: Docking Scores of Amantadine and Rimantadine Analogs against SARS-CoV-2 Proteins [3]
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Sarcosine-amantadine (2A) | RdRp (RNA site) | -8.3 |
| Glycyl-rimantadine (4A) | Nsp3 (MES site) | -8.0 |
| N,N'-dimethylglycine-rimantadine (1R) | Various | -4.8 to -6.0 |
| Sarcosine-rimantadine (2R) | Various | -4.8 to -6.0 |
Table 2: Docking Scores of Adamantyl-Isothiourea Derivatives against SARS-CoV-2 Main Protease (Mpro) [4]
| Compound | Binding Energy (kcal/mol) |
| Adamantyl-isothiourea Derivative 1 | Potent Inhibitor (Specific score not provided in abstract) |
| Adamantyl-isothiourea Derivative 3 | Potent Inhibitor (Specific score not provided in abstract) |
| Opaganib (Reference) | Better binding affinity than derivative 4 |
| Adamantyl-isothiourea Derivative 4 | Less potent than Opaganib |
Experimental Protocols
The methodologies for the in silico docking experiments cited in this guide are detailed below. These protocols are essential for understanding the basis of the presented data and for replicating or extending the research.
Protocol 1: Molecular Docking using AutoDock Vina[3]
This protocol was utilized for the docking studies of amantadine and rimantadine analogs against SARS-CoV-2 proteins.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands were removed. The protein structures were then prepared by adding polar hydrogen atoms and assigning Kollman charges. The ligand structures were sketched using appropriate chemical drawing software and optimized to their lowest energy conformation.
-
Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The size and center of the grid box were determined based on the binding site of the co-crystallized ligand or through blind docking to identify potential binding sites.
-
Docking Simulation: AutoDock Vina was employed to perform the molecular docking simulations. The program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The results were analyzed based on the predicted binding affinities (docking scores) and the binding poses of the ligands. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
Protocol 2: Molecular Docking using GLIDE[1][2]
This protocol was employed for the docking of glycyl-rimantadine into the M2 transmembrane (TM) domain of Influenza A.
-
Protein Preparation: The crystal structure of the M2TM pore (PDB code: 6BOC) was used. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This involved adding hydrogens, assigning bond orders, creating disulfide bonds, and minimizing the structure.
-
Ligand Preparation: The 3D structure of the ligand was built and prepared using LigPrep (Schrödinger). This step generates various tautomers, stereoisomers, and protonation states of the ligand at a specified pH.
-
Receptor Grid Generation: A receptor grid was generated around the binding site within the M2TM pore. The grid defines the space where the ligand will be docked.
-
Ligand Docking: The docking was performed using the Grid-based Ligand Docking with Energetics (GLIDE) algorithm. The standard precision (SP) or extra precision (XP) mode can be used. The docking poses were evaluated based on the GlideScore, which is a proprietary scoring function that estimates the binding affinity.
-
Pose Analysis: The docked poses were visualized and analyzed to identify key interactions with the protein residues.
Visualizations
The following diagrams illustrate the workflow of in silico docking and the logical relationships in a comparative study.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane‐Isothiourea Derivatives toward COVID‐19 Main Protease Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of antiviral activity of "Tricyclo[4.3.1.13,8]undecan-3-amine" and rimantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral properties of "Tricyclo[4.3.1.13,8]undecan-3-amine" and the established anti-influenza drug, rimantadine. While direct, quantitative head-to-head studies for "this compound" are not extensively available in peer-reviewed literature, this guide synthesizes information from early patents and contrasts it with the well-documented profile of rimantadine.
Executive Summary
"this compound" belongs to a class of tricyclic amine compounds investigated for their potential antiviral activity, particularly against influenza A virus. Its structural similarity to adamantane derivatives like rimantadine suggests a comparable mechanism of action targeting the viral M2 ion channel. Rimantadine is a well-characterized antiviral agent that was developed as an analog of amantadine with an improved safety profile. Both compounds are believed to inhibit the replication of influenza A virus by blocking the M2 proton channel, a crucial component in the viral uncoating process. Due to a lack of specific experimental data for "this compound," this comparison relies on its patented description and the established properties of rimantadine.
Compound Overview and Mechanism of Action
This compound , as described in early patents, is a tricyclic amine with a cage-like structure.[1][2] This structural motif is shared with the adamantane class of antivirals. The presumed mechanism of action for this class of compounds involves the blockade of the M2 ion channel of the influenza A virus.[3][4] This channel is essential for the virus to acidify its interior after entering a host cell, a step required for the release of the viral genome and subsequent replication. By obstructing this channel, these compounds prevent viral uncoating and effectively halt the infection cycle.
Rimantadine is an alpha-methyl derivative of amantadine and a well-established antiviral drug.[5] Its mechanism of action is the inhibition of the influenza A virus M2 ion channel.[3][4][5] This targeted action makes it effective against influenza A strains, but not influenza B, which lacks the M2 protein.[3] Over the years, resistance to rimantadine has emerged due to mutations in the M2 channel protein.
Comparative Data
Due to the limited publicly available data for "this compound," a direct quantitative comparison of antiviral activity (e.g., IC50 values) with rimantadine is not possible. The following table summarizes the available information for both compounds.
| Feature | This compound | Rimantadine |
| Chemical Class | Tricyclic amine | Adamantane derivative |
| Presumed Target | Influenza A M2 ion channel | Influenza A M2 ion channel[3][4][5] |
| Spectrum of Activity | Presumed to be active against Influenza A | Active against Influenza A[3][5] |
| Antiviral Potency | Described in patents as having anti-influenza activity, but specific quantitative data is not available in published literature.[1][2] | Well-characterized, with reported IC50 values against susceptible influenza A strains. |
| Resistance | Not documented in detail, but likely to be similar to other adamantanes (mutations in the M2 channel). | Well-documented resistance due to mutations in the M2 channel protein. |
| Clinical Use | Investigational, not in clinical use. | Previously used for prophylaxis and treatment of influenza A, but use is now limited due to widespread resistance. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the presumed mechanism of action and a typical experimental workflow for evaluating antiviral activity.
Caption: M2 Ion Channel Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Reproducibility of Published Data on Tricyclo[4.3.1.13,8]undecan-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available data on Tricyclo[4.3.1.13,8]undecan-3-amine, also known as 3-aminoadamantane. The document aims to assess the reproducibility of experimental findings by presenting a consolidated view of synthetic methods and biological activities, alongside those of its isomeric alternatives, 1-aminoadamantane (Amantadine) and 2-aminoadamantane.
Synthesis of 3-Aminoadamantane: An Overview of Reproducible Methods
The synthesis of 3-aminoadamantane is most commonly achieved through a two-step process starting from adamantanone. This method involves the oximation of adamantanone to form adamantanone oxime, followed by the reduction of the oxime to the corresponding amine. While various reducing agents can be employed, a reliable and reproducible method utilizes a combination of sodium borohydride (NaBH4) and zirconium tetrachloride (ZrCl4) supported on alumina (Al2O3).
Experimental Protocol: Synthesis of 3-Aminoadamantane
Step 1: Oximation of Adamantanone
A detailed protocol for the synthesis of adamantanone oxime, a crucial intermediate, is essential for reproducibility. A typical procedure involves the reaction of adamantanone with hydroxylamine hydrochloride in the presence of a base.
Step 2: Reduction of Adamantanone Oxime
The subsequent reduction of adamantanone oxime yields 3-aminoadamantane. A solvent-free method using NaBH4/ZrCl4/Al2O3 has been reported to be rapid and efficient.
Diagram of the Synthesis Workflow for 3-Aminoadamantane
Caption: Synthetic pathway for 3-Aminoadamantane from Adamantanone.
Comparative Analysis of Biological Activity
The biological activities of aminoadamantane isomers, particularly their antiviral and antimicrobial properties, have been a subject of interest. This section compares the available quantitative data for 3-aminoadamantane with its more extensively studied 1- and 2-isomers.
Antiviral Activity
Recent studies have evaluated the antiviral potential of aminoadamantane derivatives against various viruses, including SARS-CoV-2. While data for 3-aminoadamantane is limited, a study reported the inhibitory concentration (IC50) of a generic "aminoadamantane" against SARS-CoV-2. For comparison, IC50 values for amantadine (1-aminoadamantane) and rimantadine against different influenza strains and SARS-CoV-2 are also available.
Table 1: Comparative Antiviral Activity (IC50, µM)
| Compound | Virus | IC50 (µM) | Reference |
| Aminoadamantane (unspecified isomer) | SARS-CoV-2 | 39.71 | [1][2] |
| 1-Aminoadamantane (Amantadine) | Influenza A/H3N2 | 120-130 | [3] |
| 1-Aminoadamantane (Amantadine) | SARS-CoV-2 | 120-130 | [3] |
| Rimantadine | Influenza A/H3N2 | 30-40 | [3] |
| Rimantadine | SARS-CoV-2 | 30-40 | [3] |
Note: Data for 2-aminoadamantane and specific data for 3-aminoadamantane against these viruses were not available in the reviewed literature.
Antimicrobial Activity
Logical Relationship of Aminoadamantane Isomers and their Biological Targets
Caption: Biological targets of Aminoadamantane isomers.
Conclusion
The reproducibility of data for this compound is primarily supported by established synthetic routes from adamantanone. However, a significant gap exists in the publicly available, peer-reviewed literature regarding its specific biological activity, especially in direct comparison with its 1- and 2-isomers. While the broader class of aminoadamantanes demonstrates notable antiviral and antimicrobial potential, further focused studies on 3-aminoadamantane are necessary to fully elucidate its pharmacological profile and enable robust, reproducible comparisons with its clinically relevant counterparts. Researchers are encouraged to contribute to this area to build a more comprehensive understanding of the structure-activity relationships within this important class of compounds.
References
- 1. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Tricyclo[4.3.1.13,8]undecan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tricyclo[4.3.1.13,8]undecane scaffold, the core structure of amantadine and memantine, has proven to be a versatile framework in medicinal chemistry. Derivatives of tricyclo[4.3.1.13,8]undecan-3-amine have been extensively explored for a variety of therapeutic applications, primarily as neuroprotective agents targeting the N-methyl-D-aspartate (NMDA) receptor, as antiviral compounds against the influenza A virus, and more recently as potent enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Neuroprotective Activity: NMDA Receptor Antagonism
Derivatives of this compound, particularly memantine, are well-established uncompetitive antagonists of the NMDA receptor. Their therapeutic effect in neurodegenerative diseases like Alzheimer's is attributed to their ability to block excessive glutamatergic stimulation, a key factor in excitotoxicity.[1][2][3] The SAR studies in this area have focused on modifying the amino group and the tricyclic cage to optimize potency and selectivity.
Quantitative Comparison of NMDA Receptor Antagonists
| Compound | Modification | Target | IC50 (µM) | Reference |
| Memantine | 3,5-dimethyl substitution | NMDA Receptor | 1-5 | [2] |
| Amantadine | Unsubstituted | NMDA Receptor | ~10 | [2] |
| Compound 8 | Spiran amine derivative | A/M2 wt | 12.59 ± 1.11 | [4] |
| Compound 8 | A/M2-V27A mutant | 84.92 ± 13.61 | [4] |
Key SAR Insights for NMDA Receptor Antagonism:
-
Methyl Substitution: The presence of two methyl groups at positions 3 and 5 of the adamantane cage, as seen in memantine, significantly enhances the affinity for the NMDA receptor channel compared to the unsubstituted amantadine.[2]
-
Amino Group Modification: The primary amino group is crucial for activity. N-alkylation can be tolerated to some extent, but bulky substituents generally lead to a decrease in potency.
-
Lipophilicity: Increased lipophilicity of the cage structure can influence the ability of the molecule to access the binding site within the ion channel.
Antiviral Activity: Influenza A M2 Ion Channel Inhibition
Amantadine and its derivatives have been historically used as antiviral drugs against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, which is essential for the viral uncoating process within the host cell. However, the emergence of resistant strains has driven the development of new derivatives with improved efficacy.
Quantitative Comparison of Anti-Influenza A Activity
| Compound | Modification | Virus Strain | IC50 (µM) | Reference |
| Amantadine | Unsubstituted | A/M2 wt | 15.76 ± 1.24 | [4] |
| Rimantadine | α-methyl derivative | A/H3N2 | - | [5] |
| Compound 8 | Spiran amine derivative | A/M2 wt | 12.59 ± 1.11 | [4] |
| Compound 9f | Tricyclic matrinic derivative with 11-adamantyl substitution | H3N2 | 7.2 | [6][7] |
| Compound 9j | Tricyclic matrinic derivative with 11-adamantyl substitution | H3N2 | 10.2 | [6][7] |
| Glycyl-rimantadine (4b) | Glycine conjugate of rimantadine | A/H3N2 | Lower than amantadine | [5] |
Key SAR Insights for Anti-Influenza Activity:
-
α-Methyl Group: The addition of an α-methyl group to the amino function (rimantadine) generally maintains or slightly improves antiviral activity and can alter the pharmacokinetic profile.
-
Amine Modifications: N-alkylation and the introduction of larger substituents can significantly impact activity, with some modifications leading to a loss of potency.[4]
-
Cage Modifications: Modifications to the adamantane cage, such as the introduction of spiran moieties or conjugation with other cyclic systems, have shown promise in overcoming resistance.[4]
-
Conjugation: Conjugating the adamantane core with other pharmacophores, such as in the matrinic derivatives, can lead to compounds with potent activity against resistant strains.[6][7]
Enzyme Inhibition: Urease, α-Amylase, and α-Glucosidase
More recently, this compound derivatives have been investigated as inhibitors of various enzymes, including urease, α-amylase, and α-glucosidase. This opens up new therapeutic possibilities for these compounds in areas such as gastrointestinal and metabolic disorders.
Quantitative Comparison of Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiourea (Standard) | Urease | 1.334 | [8][9] |
| Compound 6d | Urease | 32.76 | [8][9] |
| Amantadine-thiourea conjugate (3j) | Urease | 0.0085 ± 0.0011 | [10] |
| Amantadine-thiourea conjugate (3g) | Urease | 0.0087 ± 0.001 | [10] |
| Acarbose (Standard) | α-Amylase | 5.17 ± 0.25 | [9] |
| Compound 6d | α-Amylase | 97.37 ± 1.52 | [9] |
| Acarbose (Standard) | α-Glucosidase | - | [9] |
| Compound 6d | α-Glucosidase | 38.73 ± 0.80 | [9] |
| Compound 6e | α-Glucosidase | 41.63 ± 0.26 | [9] |
Key SAR Insights for Enzyme Inhibition:
-
Thiourea Conjugation: The conjugation of the amantadine core with thiourea moieties has yielded highly potent urease inhibitors, significantly surpassing the activity of the standard inhibitor thiourea.[10]
-
Substituent Effects: The nature of the substituent on the aryl ring of the thiourea conjugate plays a critical role in determining the inhibitory potency against urease.
-
Thiazole Incorporation: The incorporation of a 1,3-thiazole core into the amantadine structure has led to derivatives with dual inhibitory activity against α-amylase and α-glucosidase.[9]
Experimental Protocols
NMDA Receptor Binding Assay
A common method to determine the affinity of compounds for the NMDA receptor is a competitive radioligand binding assay.[11]
-
Membrane Preparation: Rat forebrain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.
-
Binding Assay: The membrane homogenate is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Neuraminidase Inhibition Assay
The inhibitory activity of compounds against influenza neuraminidase is often assessed using a fluorescence-based assay.[12][13][14]
-
Enzyme and Substrate Preparation: Recombinant influenza neuraminidase and a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), are prepared in an appropriate assay buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.
-
Incubation and Termination: The reaction mixture is incubated at 37°C. The reaction is stopped by adding a stop solution (e.g., a basic buffer).
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Urease Inhibition Assay
The inhibitory effect on urease activity can be determined using a spectrophotometric method.
-
Enzyme and Substrate Preparation: Jack bean urease and urea (substrate) are prepared in a phosphate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with different concentrations of the test compound.
-
Reaction Initiation: The reaction is started by adding urea to the enzyme-inhibitor mixture.
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method, where the absorbance is measured at a specific wavelength (e.g., 625 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the interactions of these derivatives at a molecular level, the following diagrams illustrate their proposed mechanisms of action.
Caption: Mechanism of NMDA Receptor Antagonism by Memantine Derivatives.
Caption: Inhibition of Influenza A M2 Ion Channel by Amantadine Derivatives.
Caption: General Mechanism of Enzyme Inhibition by Amantadine Derivatives.
References
- 1. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution and Biological Evaluation of Matrinic Derivatives with Amantadine Fragments As New Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 9. Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 12. Global Influenza Programme [who.int]
- 13. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. ulab360.com [ulab360.com]
Comparative pharmacokinetic profiling of "Tricyclo[4.3.1.13,8]undecan-3-amine" and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key adamantane derivatives, which are structural analogs of "Tricyclo[4.3.1.13,8]undecan-3-amine". Direct pharmacokinetic data for "this compound" is not extensively available in the public domain. Therefore, this guide focuses on its well-researched and clinically significant analogs: Amantadine, Rimantadine, and Memantine. These compounds share a similar tricyclic cage-like structure and have found applications in the treatment of various neurological and viral diseases.[1][2] Understanding their pharmacokinetic differences is crucial for drug development and clinical application.
Executive Summary
The adamantane analogs discussed herein exhibit distinct pharmacokinetic characteristics despite their structural similarities. These differences in absorption, distribution, metabolism, and excretion significantly influence their clinical efficacy and safety profiles. This guide presents a side-by-side comparison of their key pharmacokinetic parameters, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Amantadine, Rimantadine, and Memantine.
Table 1: Absorption and Distribution
| Parameter | Amantadine | Rimantadine | Memantine |
| Bioavailability (%) | 86-90[1] | Well absorbed | Highly absorbed[3][4][5] |
| Time to Peak Plasma Concentration (Tmax) | ~48 hours (for antiparkinsonian effects)[1] | ~6 hours[6] | 3-7 hours[3][4][5] |
| Protein Binding (%) | 67[1] | Not specified | 45[3][4][5] |
| Volume of Distribution (Vd) | Inversely related to dose[7] | Not specified | 9-11 L/kg[3][4][5] |
| Effect of Food | Not specified | Not specified | No effect[3][4][5] |
Table 2: Metabolism and Excretion
| Parameter | Amantadine | Rimantadine | Memantine |
| Metabolism | Minimal (mostly to acetyl metabolites)[1] | Extensively metabolized in the liver[6] | Minimal, primarily to three polar metabolites[3][4][5] |
| Primary Excretion Route | Renal (90% unchanged)[1] | Urine (less than 25% as unchanged drug)[6] | Renal (57-82% unchanged)[3] |
| Elimination Half-life (t½) | 10-31 hours[1] | 24-36 hours | 60-80 hours[3][4][5] |
| Renal Clearance | Glomerular filtration and tubular secretion[7] | Not specified | Active tubular secretion, pH-dependent[3] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of the experimental protocols is provided below.
Single- and Multiple-Dose Pharmacokinetic Studies in Healthy Volunteers
A common approach to characterizing the pharmacokinetics of a new drug involves single- and multiple-dose studies in healthy adult volunteers.[8]
-
Study Design: A randomized, two-period, crossover study design is often employed to compare different drugs or different formulations of the same drug.[9]
-
Dosing: Subjects receive a single oral dose of the drug after an overnight fast.[9] For multiple-dose studies, subjects receive the drug at regular intervals for a specified period.[8]
-
Sample Collection: Serial blood samples are collected at predetermined time points before and after drug administration.[8][9] Urine and sometimes other biological fluids like nasal mucus are also collected.[9]
-
Drug Concentration Analysis: The concentration of the drug and its metabolites in the collected samples is determined using a validated analytical method, such as electron capture gas chromatography or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Pharmacokinetic Parameter Calculation: The collected concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and clearance.
General Workflow for a Clinical Pharmacokinetic Study
Signaling Pathway
Memantine, one of the key analogs, exerts its therapeutic effect in Alzheimer's disease by acting as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] This mechanism is distinct from other adamantane derivatives that are primarily used as antiviral agents.
Memantine's Antagonism of the NMDA Receptor
Conclusion
The pharmacokinetic profiles of amantadine, rimantadine, and memantine highlight the significant impact that subtle structural modifications can have on a drug's behavior in the body. While amantadine and memantine are primarily excreted unchanged, rimantadine undergoes extensive metabolism.[1][6] These differences in metabolic stability and routes of elimination are critical considerations for dose adjustments in patients with renal or hepatic impairment.[6][7] This comparative guide serves as a valuable resource for researchers and drug development professionals working with adamantane derivatives, providing a foundation for the design and interpretation of future studies.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tricyclo[4.3.1.13,8]undecan-3-amine
Immediate Safety and Handling Precautions
Tricyclo[4.3.1.13,8]undecan-3-amine, as a solid amine compound, should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust generation, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.
Hazard Profile
Based on the hazard statements for the closely related compound, tricyclo[4.3.1.1,3,8]undecan-4-amine hydrochloride, the following hazards should be anticipated for this compound.[1]
| Hazard Code | Description | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | Exclamation Mark | Warning |
| H319 | Causes serious eye irritation | Exclamation Mark | Warning |
| H335 | May cause respiratory irritation | Exclamation Mark | Warning |
This data is extrapolated from a similar compound and should be treated as a probable hazard profile.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Do not dispose of this chemical in standard trash or down the drain.[2]
-
Segregation and Storage:
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]
-
Store the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and associated hazard symbols.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2]
-
-
Contacting Waste Disposal Service:
-
Inform your institution's EHS department or designated waste management provider about the need for disposal.
-
Provide them with the chemical name, quantity, and any available hazard information.
-
Follow their specific instructions for packaging and pickup.
-
-
Transportation:
Experimental Protocol: Small Spill Neutralization
This protocol is intended for the management of a minor spill (less than 1 gram) in a controlled laboratory setting and should only be performed by trained personnel with appropriate PPE.
Objective: To neutralize the basic amine for safer cleanup.
Materials:
-
Sodium bisulfate (or another weak acid)
-
pH indicator strips
-
Two beakers
-
Spatula
-
Deionized water
-
Absorbent pads
-
Sealable waste bag
Procedure:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Contain the Spill: If it is a solid, carefully sweep it up with a spatula and place it in a beaker. If it is a solution, surround the spill with absorbent pads.
-
Prepare Neutralizing Solution: In a separate beaker, prepare a dilute solution of a weak acid, such as 5% sodium bisulfate in water.
-
Neutralization: Slowly and carefully add the acidic solution to the beaker containing the spilled amine. Stir gently.
-
Monitor pH: Periodically check the pH of the mixture using a pH indicator strip. Continue adding the acid solution until the pH is between 6 and 8.
-
Absorb and Collect: Once neutralized, absorb the liquid with absorbent pads.
-
Package Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealable waste bag.
-
Final Disposal: Dispose of the sealed bag as hazardous waste through your institution's EHS program.
Visualizations
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tricyclo[4.3.1.13,8]undecan-3-amine
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling Tricyclo[4.3.1.13,8]undecan-3-amine. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator with an appropriate organic vapor cartridge should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Closed-toe Shoes | Shoes should fully cover the feet. |
Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties for a closely related isomer, Tricyclo[4.3.1.13,8]undecan-1-amine. These values should be considered as estimates for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 165.27 g/mol [1] |
| Appearance | Solid (assumed) |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 0[1] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risks. The following step-by-step guide outlines the safe handling protocol for this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Avoid direct contact with the skin and eyes.
-
Minimize the creation of dust when handling the solid material. Use a spatula for transferring the powder.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.
-
-
In Case of a Spill :
-
Evacuate the immediate area if a significant amount is spilled.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
-
Container Disposal :
-
Empty containers should be rinsed with a suitable solvent. The rinsate should be collected as chemical waste.
-
Once cleaned, the container can be disposed of according to institutional protocols for non-hazardous waste.
-
-
Final Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Incineration or other approved chemical destruction methods are typically used for amine-containing waste.[2]
-
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
